Product packaging for 6-Hydroxy-4-nonanone(Cat. No.:CAS No. 52762-53-5)

6-Hydroxy-4-nonanone

Cat. No.: B14639738
CAS No.: 52762-53-5
M. Wt: 158.24 g/mol
InChI Key: MRCPQWJUIUDGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxy-4-nonanone (CAS Number: 52762-53-5) is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is characterized by a ketone group at the fourth carbon and a hydroxyl group at the sixth carbon of its nine-carbon chain, classifying it as a beta-hydroxy ketone. This specific functional group arrangement makes it a molecule of interest in synthetic organic chemistry. Literature indicates its synthesis has been achieved, for instance, with one route reporting a yield of approximately 67% . As a beta-hydroxy ketone, this compound is a potential intermediate in organic synthesis. Compounds with this motif can be precursors for a variety of more complex structures and are sometimes involved in flavor and fragrance chemistry. Researchers value this compound for exploring synthetic pathways, studying the properties of bifunctional molecules, and as a building block for the synthesis of natural products or other specialty chemicals. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B14639738 6-Hydroxy-4-nonanone CAS No. 52762-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52762-53-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

6-hydroxynonan-4-one

InChI

InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3

InChI Key

MRCPQWJUIUDGMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)CCC)O

Origin of Product

United States

Foundational & Exploratory

6-Hydroxy-4-nonanone: A Technical Overview of a Sparsely Characterized Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-4-nonanone is a beta-hydroxy ketone with the molecular formula C9H18O2. While its basic chemical identifiers and computed properties are documented, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined physical data and a complete absence of studies regarding its biological activity and potential pharmacological applications. This technical guide consolidates the available information on this compound, presenting its known chemical properties and a plausible synthetic route. It is critical to note for the intended audience that this molecule represents a largely uncharacterized chemical entity, offering potential opportunities for novel research in synthetic chemistry and drug discovery.

Core Chemical Properties

Identifiers and Descriptors
Identifier/DescriptorValueSource
IUPAC Name 6-hydroxynonan-4-onePubChem[2]
CAS Number 52762-53-5Guidechem[3]
Molecular Formula C9H18O2Guidechem[3], PubChem[2]
Canonical SMILES CCCC(CC(=O)CCC)OPubChem[2]
InChI InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3PubChem[2]
InChIKey MRCPQWJUIUDGMZ-UHFFFAOYSA-NPubChem[2]
Physicochemical Data (Computed)
PropertyValueSource
Molecular Weight 158.24 g/mol Guidechem[3], PubChem[2]
Monoisotopic Mass 158.130679813 DaPubChem[2]
XLogP3-AA 1.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 6PubChem[2]
Topological Polar Surface Area 37.3 ŲPubChem[2]
Complexity 110PubChem[2]
Heavy Atom Count 11Guidechem[3]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not published. However, based on its structure as a β-hydroxy ketone, a plausible and common synthetic route is the aldol (B89426) condensation of pentan-2-one and butyraldehyde (B50154).

Proposed Synthesis Route: Aldol Condensation

The synthesis of this compound can be envisioned through a crossed aldol condensation between the enolate of pentan-2-one and butyraldehyde.

Synthesis_Route Pentan2one Pentan-2-one Base Base (e.g., NaOH, KOH) Pentan2one->Base Deprotonation Butyraldehyde Butyraldehyde Product This compound Butyraldehyde->Product Base->Product Nucleophilic attack

Proposed synthesis of this compound via aldol condensation.
General Experimental Protocol (Aldol Condensation)

The following is a generalized protocol for a base-catalyzed aldol condensation to form a β-hydroxy ketone. This should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentan-2-one (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reactant: Add butyraldehyde (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath to control the reaction rate), slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 2M NaOH).[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., HCl). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_0 Reaction cluster_1 Workup & Purification Dissolve Pentan-2-one Dissolve Pentan-2-one Add Butyraldehyde Add Butyraldehyde Dissolve Pentan-2-one->Add Butyraldehyde Add Base Catalyst Add Base Catalyst Add Butyraldehyde->Add Base Catalyst Monitor by TLC Monitor by TLC Add Base Catalyst->Monitor by TLC Neutralize Neutralize Monitor by TLC->Neutralize Extract with Organic Solvent Extract with Organic Solvent Neutralize->Extract with Organic Solvent Wash & Dry Wash & Dry Extract with Organic Solvent->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography

General experimental workflow for the synthesis and purification of a β-hydroxy ketone.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature and databases. For reference, the related compound, 4-nonanone (B1580890) (CAS 4485-09-0), has been characterized, and its spectral data are available in public databases such as the NIST WebBook and PubChem.[5][6][7][8][9] Researchers synthesizing this compound would need to perform full characterization.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature reveals no published studies on the biological activity, pharmacology, or any associated signaling pathways of this compound. This compound has not been reported as a natural product, a metabolite, or a synthetic molecule with tested biological effects.

Conclusion and Future Directions

This compound is a simple organic molecule whose chemical properties are primarily known through computational methods. The lack of experimental data and biological studies makes it an open area for investigation. For researchers in drug development and medicinal chemistry, this compound could serve as a novel scaffold or starting material. Future research should focus on:

  • Optimized Synthesis and Characterization: Developing a robust and scalable synthesis protocol and performing full experimental characterization of its physical and chemical properties.

  • Spectroscopic Analysis: Acquiring and interpreting NMR, IR, and mass spectrometry data to confirm its structure and purity.

  • Biological Screening: Evaluating the compound in a broad range of biological assays to identify any potential therapeutic activities. This could include screens for anticancer, antimicrobial, anti-inflammatory, or other pharmacological effects.

Given the current state of knowledge, any exploration of this compound would be foundational research, contributing new and valuable data to the field of chemistry and potentially uncovering a new class of biologically active agents.

References

In-Depth Technical Guide: 6-Hydroxy-4-nonanone (CAS: 52762-53-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-4-nonanone, a keto-alcohol of interest in organic synthesis and potentially in the broader field of chemical biology. This document consolidates available physicochemical data, outlines a probable synthetic route with a detailed experimental protocol, and explores the potential biological relevance of this class of molecules. Due to the limited publicly available data specifically on this compound's biological activity, this guide also discusses the known roles of analogous aliphatic keto-alcohols in biological systems to provide a contextual framework for future research.

Physicochemical Properties

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 52762-53-5[1][3][4]
Molecular Formula C₉H₁₈O₂[1][2][3]
Molecular Weight 158.24 g/mol [1][3]
IUPAC Name 6-hydroxynonan-4-one[1]
Canonical SMILES CCCC(CC(=O)CCC)O[1]
InChIKey MRCPQWJUIUDGMZ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 6[1]
XLogP3-AA (Computed) 1.3[1]

Synthesis of this compound

The most direct and logical synthetic route to this compound is through a base-catalyzed aldol (B89426) condensation between 2-pentanone and butyraldehyde (B50154).[4] This reaction forms a new carbon-carbon bond and creates the characteristic β-hydroxy ketone structure.

Proposed Synthetic Pathway

The synthesis involves the deprotonation of the α-carbon of 2-pentanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. The subsequent workup protonates the resulting alkoxide to yield the final product, this compound.

Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol: Aldol Condensation

The following is a generalized experimental protocol for the synthesis of this compound based on standard aldol condensation procedures.[5][6][7][8]

Materials:

  • 2-Pentanone

  • Butyraldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 equivalent) in ethanol. Cool the flask in an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution) and add it dropwise to the stirred solution of 2-pentanone.

  • Aldehyde Addition: Add butyraldehyde (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir in the ice bath for 2-3 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Workup:

    • Quench the reaction by adding dilute hydrochloric acid until the solution is neutral (pH ~7).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Workflow Diagram:

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Workup & Purification Dissolve_Pentanone Dissolve 2-Pentanone in Ethanol Cool_Mixture Cool in Ice Bath Dissolve_Pentanone->Cool_Mixture Add_Base Add NaOH Solution Cool_Mixture->Add_Base Add_Butyraldehyde Add Butyraldehyde Add_Base->Add_Butyraldehyde Stir_Reaction Stir (2-3h at 0°C, then 12-24h at RT) Add_Butyraldehyde->Stir_Reaction Neutralize Neutralize with HCl Stir_Reaction->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Column Chromatography Filter_Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound

Figure 2: Experimental workflow for the synthesis of this compound.

Potential Biological Significance and Applications

Currently, there is a notable absence of published research detailing the specific biological activities or pharmacological applications of this compound. However, the broader class of aliphatic alcohols and ketones, as well as molecules containing the β-hydroxy ketone motif, are known to possess biological relevance.

General Biological Activity of Aliphatic Alcohols and Ketones

Aliphatic alcohols and ketones are ubiquitous in nature and can exhibit a range of biological effects. Their interactions with biological systems are often related to their ability to disrupt cell membranes and interact with enzymes.[9] For instance, some aliphatic ketones can be reduced to their corresponding secondary alcohols by metabolic processes, such as the action of alcohol dehydrogenase (ADH).[10][11] This interconversion is a key aspect of their metabolism. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of aliphatic secondary alcohols, ketones, and related esters, concluding that they do not pose a safety concern at current estimated levels of intake as flavoring agents.[12]

The β-Hydroxy Ketone Moiety in Drug Discovery

The β-hydroxy carbonyl motif, formed through the aldol reaction, is a fundamental structural unit in many biologically active natural products and pharmaceutical compounds.[13] The stereochemistry of the hydroxyl and carbonyl groups can be crucial for biological activity. Keto-enol tautomerism, a common phenomenon in β-hydroxy ketones, can also play a significant role in the biological properties of drugs.[14]

Potential Research Directions

Given the lack of specific data, future research on this compound could explore several avenues:

  • Antimicrobial Activity: Analogs of 4-hydroxy-2-quinolone, which share a hydroxylated ketone-like structure, have shown promising antifungal and antibacterial activities.[15] Screening this compound for similar properties could be a valuable starting point.

  • Enzyme Inhibition: The structure of this compound may allow it to act as a substrate or inhibitor for various enzymes, particularly dehydrogenases.

  • Metabolic Studies: Investigating the metabolism of this compound in vitro and in vivo would provide insights into its biotransformation and potential toxicological profile.

  • Intermediate for Synthesis: This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship Diagram for Future Research:

Research_Directions Compound This compound Screening Biological Screening Compound->Screening Mechanistic Mechanistic Studies Compound->Mechanistic Synthetic Synthetic Applications Compound->Synthetic Antimicrobial Antimicrobial Assays Screening->Antimicrobial Enzyme Enzyme Inhibition Assays Screening->Enzyme Metabolism Metabolic Profiling Mechanistic->Metabolism SAR Structure-Activity Relationship (SAR) Mechanistic->SAR Analog Analog Synthesis Synthetic->Analog Lead Lead Compound Development Synthetic->Lead

References

In-Depth Technical Guide: 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative biological relevance of 6-Hydroxy-4-nonanone. Due to the limited availability of specific experimental data for this compound, this guide presents hypothesized methodologies based on established chemical principles and draws parallels with structurally related, well-studied molecules.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers.

PropertyValueSource
Molecular Formula C₉H₁₈O₂[1][2][3][4][5]
Molecular Weight 158.24 g/mol [1][2][4][5]
Canonical SMILES CCCC(CC(=O)CCC)O[2][4][5]
InChIKey MRCPQWJUIUDGMZ-UHFFFAOYSA-N[4][5]
CAS Number 52762-53-5[1][2][4][5]
Topological Polar Surface Area 37.3 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 6[4]

Hypothetical Synthesis and Purification

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound could be a two-step process starting from propanal and 2-hexanone (B1666271). This process would first form an α,β-unsaturated ketone, which is then selectively reduced to the desired hydroxyketone.

G cluster_synthesis Proposed Synthesis of this compound Propanal Propanal Aldol_Condensation Aldol (B89426) Condensation Propanal->Aldol_Condensation 2-Hexanone 2-Hexanone 2-Hexanone->Aldol_Condensation Non-5-en-4-one Non-5-en-4-one (α,β-Unsaturated Ketone) Aldol_Condensation->Non-5-en-4-one Selective_Reduction Selective Reduction (e.g., NaBH4/CeCl3) Non-5-en-4-one->Selective_Reduction This compound This compound Selective_Reduction->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a hydroxyketone via an aldol condensation and subsequent reduction. This should be considered a representative method, requiring optimization for the specific synthesis of this compound.

Step 1: Synthesis of the α,β-Unsaturated Ketone (Non-5-en-4-one)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexanone (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the flask.

  • Aldehyde Addition: Cool the mixture in an ice bath and slowly add propanal (1 equivalent) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Selective Reduction to this compound

  • Luche Reduction: Dissolve the purified non-5-en-4-one (1 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1 equivalent) in methanol (B129727) and cool the solution to 0°C.

  • Reducing Agent: Add sodium borohydride (B1222165) (NaBH₄) (1 equivalent) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0°C until the starting material is consumed (monitored by TLC).

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the final product by flash column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activities or signaling pathway involvement of this compound. However, its structure is similar to 4-hydroxy-2-nonenal (HNE), a well-researched α,β-unsaturated hydroxyalkenal. HNE is a product of lipid peroxidation and a known mediator in a variety of cellular signaling pathways, often related to oxidative stress.[6][7][8]

Given the structural similarities, it is plausible that this compound could interact with some of the same cellular targets as HNE, although likely with different potency and specificity. HNE is known to modulate signaling pathways such as NF-κB, Akt, and mTOR, primarily through its ability to form adducts with specific amino acid residues on signaling proteins.[7] For instance, at low concentrations, HNE can activate the NF-κB signaling pathway by forming adducts with IKK and IκB.[7]

The following diagram illustrates the signaling pathway of the related molecule, 4-hydroxy-2-nonenal (HNE), as a conceptual framework for how a similar hydroxy-ketone might function. It is important to note that this pathway has not been demonstrated for this compound.

G cluster_pathway Illustrative Signaling Pathway of 4-Hydroxy-2-Nonenal (HNE) Oxidative_Stress Oxidative Stress HNE 4-Hydroxy-2-nonenal (HNE) Oxidative_Stress->HNE IKK IKK HNE->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Inhibits Degradation Degradation IkB->Degradation Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: HNE-mediated activation of the NF-κB signaling pathway.

Conclusion

This compound is a simple hydroxyketone for which detailed experimental and biological data are scarce. This guide provides its core physicochemical properties and outlines a plausible, though unvalidated, synthetic route and purification strategy. By drawing parallels with the well-studied signaling molecule 4-hydroxy-2-nonenal, we can speculate on potential, yet unproven, areas of biological relevance for this compound, particularly in the context of cellular signaling and oxidative stress. Further experimental investigation is required to elucidate the specific synthesis, properties, and biological functions of this molecule.

References

6-Hydroxy-4-nonanone structural formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-4-nonanone is a beta-hydroxy ketone, a class of organic compounds characterized by a ketone functional group and a hydroxyl group on the beta carbon relative to the carbonyl. While specific biological activities for this compound are not extensively documented in current scientific literature, the beta-hydroxy ketone motif is present in various biologically active molecules and is a valuable synthon in organic chemistry. This guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a general workflow for the characterization of this compound, intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its synthesis, purification, and characterization.

PropertyValueSource(s)
IUPAC Name 6-hydroxynonan-4-one[1]
Synonyms 6-hydroxy-nonan-4-one[1]
Molecular Formula C₉H₁₈O₂[1][2]
Molecular Weight 158.24 g/mol [1][2]
CAS Number 52762-53-5[1]
SMILES CCCC(O)CC(=O)CCC[2]
Physical State Not available[2]
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]

Synthesis of this compound

The most direct and common method for the synthesis of beta-hydroxy ketones is the aldol (B89426) condensation.[3] For this compound, a crossed aldol condensation between pentanal and 2-butanone (B6335102) under basic conditions is the logical synthetic route.[4] In this reaction, the enolate of 2-butanone acts as a nucleophile, attacking the carbonyl carbon of pentanal.

Experimental Protocol: Base-Catalyzed Crossed Aldol Condensation

This protocol is a representative procedure based on general methods for aldol condensations.[4][5] Optimization may be required to achieve high yields and purity.

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • Pentanal (Valeraldehyde)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Anhydrous diethyl ether or other suitable organic solvent

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone (1.2 equivalents) in the chosen organic solvent.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution of 2-butanone. The base acts as a catalyst to generate the enolate.

  • To this mixture, add pentanal (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C to minimize self-condensation of pentanal.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by slowly adding saturated aqueous ammonium chloride solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Biological Context and Potential Research Avenues

Currently, there is a lack of specific data in the peer-reviewed literature detailing the biological activities or signaling pathway involvement of this compound. However, structurally related aliphatic hydroxy ketones have been identified in nature and exhibit a range of biological functions, suggesting potential areas of investigation for this molecule.[6]

  • Pheromonal Activity: Simple chiral aliphatic hydroxy compounds are known to act as pheromones in insects, mediating chemical communication.[6] This suggests that this compound could be investigated for similar properties.

  • Antimicrobial and Antitumor Activity: Some beta-hydroxy ketones, particularly those with more complex structures, have been explored for their potential as anticancer agents.[7] While this compound is a simple aliphatic molecule, its potential cytotoxicity against various cell lines could be a subject of preliminary screening.

  • Flavor and Fragrance: Many ketones and alcohols with similar chain lengths are used as flavor and fragrance components.

Given the absence of established biological roles, a logical first step for researchers would be to perform broad biological screenings to identify any potential activities.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow Reactants Reactants: 2-Butanone & Pentanal Aldol Crossed Aldol Condensation (Base-catalyzed) Reactants->Aldol Crude Crude Product Aldol->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Structural Structural Characterization Pure->Structural BioScreen Biological Screening (e.g., Cytotoxicity, Antimicrobial) Pure->BioScreen NMR NMR Spectroscopy (¹H, ¹³C) Structural->NMR MS Mass Spectrometry Structural->MS IR IR Spectroscopy Structural->IR

References

Synthesis of 6-Hydroxy-4-nonanone Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-hydroxy-4-nonanone, a valuable β-hydroxy ketone intermediate in various chemical syntheses. The focus is on providing detailed experimental protocols, quantitative data, and clear visualizations of the reaction pathways to aid researchers in the efficient preparation of this target molecule.

Introduction

This compound is a bifunctional molecule containing both a ketone and a secondary alcohol. This structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules. The synthesis of this compound and its precursors is of interest to researchers in fields such as medicinal chemistry, materials science, and natural product synthesis. This document outlines the most common and effective methods for its preparation, including the Crossed Aldol (B89426) Condensation, Grignard Reaction, and Reformatsky Reaction.

Core Synthetic Pathways

The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and required stereochemical control.

Crossed Aldol Condensation

The most direct and commonly cited method for the synthesis of this compound is the crossed aldol condensation between 2-pentanone and butanal (butyraldehyde). This reaction involves the formation of an enolate from 2-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. The reaction can be catalyzed by either a base or an acid.

Reaction Scheme:

Crossed_Aldol_Condensation 2-Pentanone 2-Pentanone Product This compound 2-Pentanone->Product Enolate formation Butanal Butanal Butanal->Product Nucleophilic attack Catalyst Base or Acid Catalyst Catalyst->Product

Caption: Crossed Aldol Condensation of 2-Pentanone and Butanal.

Experimental Protocol (Representative - Base-Catalyzed):

A detailed experimental protocol for the base-catalyzed crossed aldol condensation of 2-pentanone and butanal is provided below. This protocol is a representative procedure based on established methods for similar aldol reactions.

Materials:

  • 2-Pentanone

  • Butanal

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.1 equivalents) in a mixture of water and ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Ketone: To the cooled basic solution, add 2-pentanone (1.2 equivalents) dropwise with stirring.

  • Addition of Aldehyde: Add butanal (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 60-80%
Purity (after chromatography) >95%
Reaction Temperature 0-25 °C
Reaction Time 12-24 hours
Grignard Reaction

An alternative approach to synthesize this compound involves the use of a Grignard reagent. This method would typically involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with a protected form of a 4-oxohexanal (B8731499) derivative or a related precursor. A more direct, albeit potentially less selective, conceptual pathway would be the reaction of propylmagnesium bromide with a β-keto aldehyde.

Logical Pathway:

Grignard_Reaction_Pathway Start Propyl Bromide + Mg Grignard Propylmagnesium Bromide Start->Grignard Ether Adduct Magnesium Alkoxide Adduct Grignard->Adduct Ketoaldehyde Protected 4-Oxohexanal (or equivalent) Ketoaldehyde->Adduct Product This compound Adduct->Product Acidic Workup

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol (Conceptual):

This conceptual protocol outlines the steps for a Grignard synthesis. The synthesis of the required β-keto aldehyde precursor would be a multi-step process.

Materials:

  • Propyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Protected 4-oxohexanal

  • Aqueous ammonium (B1175870) chloride (saturated solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react magnesium turnings with propyl bromide in anhydrous diethyl ether to prepare propylmagnesium bromide.

  • Reaction: Cool the Grignard solution in an ice bath. Add a solution of the protected 4-oxohexanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Deprotection: Extract the product with diethyl ether. The subsequent step would involve the removal of the protecting group under appropriate conditions to yield this compound.

  • Purification: The final product would be purified by column chromatography.

Quantitative Data (Estimated):

ParameterValue
Typical Yield (overall) 40-60%
Purity (after chromatography) >95%
Reformatsky Reaction

The Reformatsky reaction offers another pathway to β-hydroxy carbonyl compounds. In the context of synthesizing a precursor to this compound, this would involve the reaction of an α-halo ester with butanal, followed by further synthetic transformations. For instance, the reaction of ethyl 2-bromopropanoate (B1255678) with butanal in the presence of zinc would yield ethyl 2-(1-hydroxybutyl)propanoate. This ester could then be converted to the desired ketone through a series of steps.

Workflow Diagram:

Reformatsky_Reaction_Workflow Start Ethyl 2-bromopropanoate + Butanal Reaction Reformatsky Reaction (Zn, solvent) Start->Reaction Intermediate Ethyl 2-(1-hydroxybutyl)propanoate Reaction->Intermediate Transformation Further Synthetic Steps (e.g., oxidation, C-C bond formation) Intermediate->Transformation Product This compound Transformation->Product

Caption: Workflow for the synthesis of a this compound precursor via the Reformatsky reaction.

Experimental Protocol (Precursor Synthesis):

This protocol describes the synthesis of a precursor, ethyl 2-(1-hydroxybutyl)propanoate.

Materials:

  • Zinc dust (activated)

  • Ethyl 2-bromopropanoate

  • Butanal

  • Anhydrous benzene (B151609) or THF

  • Dilute sulfuric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust.

  • Initiation: Add a small amount of a solution of ethyl 2-bromopropanoate and butanal in anhydrous benzene to the zinc. Gentle warming may be necessary to initiate the reaction.

  • Addition: Once the reaction starts, add the remaining solution of the α-halo ester and aldehyde dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional hour.

  • Workup: Cool the reaction mixture and add dilute sulfuric acid. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Quantitative Data (for the precursor):

ParameterValue
Typical Yield 70-90%
Purity (after distillation) >97%

Characterization Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl and propyl chains, a methine proton adjacent to the hydroxyl group, and methylene (B1212753) protons adjacent to the ketone.
¹³C NMR A signal for the carbonyl carbon (~210 ppm), a signal for the carbon bearing the hydroxyl group (~70 ppm), and signals for the aliphatic carbons.
IR Spectroscopy A strong absorption band for the C=O stretch (~1710 cm⁻¹) and a broad absorption for the O-H stretch (~3400 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 158.24 g/mol .

Conclusion

This technical guide has detailed the primary synthetic methodologies for preparing this compound and its precursors. The Crossed Aldol Condensation represents the most direct route, while the Grignard and Reformatsky reactions offer alternative, multi-step pathways. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related β-hydroxy ketones. The successful synthesis and purification will rely on careful execution of the experimental procedures and appropriate analytical characterization.

The Enigmatic Presence of 6-Hydroxy-4-nonanone in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide delves into the current state of knowledge regarding the natural occurrence of the C9 oxylipin, 6-Hydroxy-4-nonanone. Despite its simple structure, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its distribution in the natural world. This document summarizes the available chemical data, explores plausible biosynthetic origins, and provides a strategic framework for future research aimed at its discovery and characterization in biological systems.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both a ketone and a secondary alcohol group. A summary of its key chemical identifiers and computed properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₈O₂PubChem[1]
Molecular Weight 158.24 g/mol PubChem[1]
CAS Number 52762-53-5PubChem[1]
IUPAC Name 6-hydroxynonan-4-onePubChem[1]
Synonyms 6-hydroxy-nonan-4-onePubChem[1]
Canonical SMILES CCCC(CC(=O)CCC)OPubChem[1]
InChI Key MRCPQWJUIUDGMZ-UHFFFAOYSA-NPubChem[1]

Natural Occurrence: An Uncharted Territory

As of the latest literature review, there is a notable absence of direct scientific reports confirming the isolation and identification of this compound from any natural source, including plants, fungi, insects, or microorganisms. Natural product databases and compilations of volatile compounds from various organisms do not currently list this specific molecule.

However, the presence of structurally related compounds in nature suggests that its existence is plausible. For instance, the metabolism of n-nonane in rats has been shown to produce a variety of oxidized metabolites, including 2-nonanol, 3-nonanol, 4-nonanol, and 4-nonanone[2]. Although this compound was not identified as a metabolite in that study, it highlights the biological machinery capable of hydroxylating and oxidizing a nonane (B91170) backbone[2]. The enzymatic hydroxylation of alkanes and ketones is a known biological process, often mediated by cytochrome P450 monooxygenases or other oxidoreductases, which could potentially act on a 4-nonanone (B1580890) precursor.

Furthermore, various C9 ketones and alcohols are known constituents of plant volatiles and insect semiochemicals, playing roles in communication and defense[3][4]. The biosynthesis of these compounds often originates from the oxidative cleavage of fatty acids.

Table 2: Quantitative Data on the Natural Occurrence of this compound

Organism/SourceTissue/PartConcentration/YieldAnalytical MethodReference
Data Not Available----

Putative Biosynthetic Pathway

In the absence of direct evidence, a hypothetical biosynthetic pathway for this compound can be proposed based on established metabolic reactions. A plausible route could involve the β-oxidation of a longer-chain fatty acid to yield a C9 intermediate, followed by specific enzymatic hydroxylation.

Putative Biosynthesis of this compound Fatty Acid (e.g., C12) Fatty Acid (e.g., C12) Beta_Oxidation β-Oxidation (multiple steps) Fatty Acid (e.g., C12)->Beta_Oxidation Nonanoyl-CoA Nonanoyl-CoA Beta_Oxidation->Nonanoyl-CoA Hydrolysis1 Hydrolysis Nonanoyl-CoA->Hydrolysis1 Nonanoic_Acid Nonanoic_Acid Hydrolysis1->Nonanoic_Acid Oxidation1 Oxidation Nonanoic_Acid->Oxidation1 4-Nonanone 4-Nonanone Oxidation1->4-Nonanone Hydroxylation Hydroxylation (e.g., P450 monooxygenase) 4-Nonanone->Hydroxylation This compound This compound Hydroxylation->this compound

A plausible, though hypothetical, biosynthetic pathway for this compound.

Recommended Experimental Protocols for Investigation

For researchers aiming to investigate the natural occurrence of this compound, a systematic approach is recommended. The following section outlines a general experimental workflow adaptable to various biological matrices.

Sample Preparation and Extraction

The choice of extraction method will depend on the sample matrix (e.g., plant material, fungal culture, insect extract).

  • Plant Tissues: For volatile and semi-volatile compounds, headspace solid-phase microextraction (HS-SPME) is a suitable technique for initial screening. For comprehensive analysis, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane, followed by concentration, is recommended.

  • Fungal Cultures: The culture broth can be extracted with a solvent such as ethyl acetate. The mycelium should be separated, dried, ground, and extracted separately.

  • Insect Extracts: Whole-body extraction or extraction of specific glands with a non-polar solvent is a common practice.

Sample Clean-up

Crude extracts often contain interfering substances that can affect analytical performance. Solid-phase extraction (SPE) is a valuable tool for sample clean-up. A silica-based sorbent can be used to separate compounds based on polarity.

Derivatization for GC-MS Analysis

The hydroxyl group of this compound can make it less volatile and prone to thermal degradation during gas chromatography. Derivatization to a more stable and volatile form is often necessary.

  • Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This is a common and effective derivatization method for hydroxylated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for the separation and identification of volatile and semi-volatile organic compounds.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of derivatized oxylipins.

  • Injection: Splitless injection is recommended for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV should be used to generate mass spectra. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST, Wiley) and to the spectrum of an authentic standard of this compound, if available. Key fragments for the TMS derivative would include ions resulting from the cleavage adjacent to the silylated oxygen and the carbonyl group.

Experimental Workflow for the Identification of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Natural Source (Plant, Fungus, Insect) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization Silylation (e.g., BSTFA) to form TMS derivative Cleanup->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Non-polar column - Electron Ionization (EI) Derivatization->GC_MS Identification Identification - Mass spectral library matching - Comparison with authentic standard GC_MS->Identification

A proposed experimental workflow for the identification of this compound.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural product chemistry. The lack of direct evidence presents a significant research opportunity. Future studies should focus on a broad screening of diverse biological sources, particularly those known to produce other C9 ketones and alcohols. The development of sensitive and specific analytical methods, as outlined in this guide, will be crucial for its potential discovery. The identification of this compound in a natural context could unveil novel biosynthetic pathways and potentially new bioactive molecules with applications in pharmaceuticals, agriculture, or flavor and fragrance industries.

References

6-Hydroxy-4-nonanone: An Obscure Compound with Limited Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure and commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth information regarding the discovery, history, and biological activity of 6-Hydroxy-4-nonanone. This technical overview serves to consolidate the sparse available data and highlight the considerable gaps in the public knowledge base concerning this γ-hydroxyketone.

Chemical Identity and Properties

This compound is a C9 aliphatic ketone containing a hydroxyl group on the sixth carbon. Basic chemical information has been compiled from various chemical databases.[1][2][3][4][5]

PropertyValueSource
CAS Number 52762-53-5[1][3][4]
Molecular Formula C₉H₁₈O₂[1][2][4]
Molecular Weight 158.241 g/mol [2]
Synonyms 6-hydroxy-nonan-4-one[1][3]

Synthesis and Discovery

The history of the discovery of this compound, including the individuals, location, and date of its first synthesis or isolation, remains undocumented in accessible scientific journals and historical records. While a potential synthetic route is suggested by some chemical suppliers, detailed experimental protocols, including reaction conditions, purification methods, and analytical characterization of the product, are not provided.

One supplier suggests a synthesis pathway involving the reaction of 2-pentanone with butyraldehyde. This would likely proceed through an aldol (B89426) addition reaction, a common method for forming β-hydroxy ketones, followed by further reactions to yield the γ-hydroxy ketone structure. However, without a primary literature source, the specifics of this synthesis remain unconfirmed.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity of this compound. Searches of prominent life science and medicinal chemistry journals have not yielded any studies investigating its effects on biological systems, its potential therapeutic applications, or its involvement in any signaling pathways. Therefore, no information can be provided on its mechanism of action, pharmacological properties, or toxicological profile.

Experimental Protocols

Due to the lack of primary research articles, no detailed experimental protocols for the synthesis, purification, or analysis of this compound can be provided.

Logical Relationships in Synthesis

While a specific experimental workflow for the synthesis of this compound is not documented, a generalized logical workflow for a potential aldol-based synthesis can be conceptualized.

G Conceptual Aldol-Based Synthesis Workflow A Starting Materials: 2-Pentanone and Butyraldehyde B Base-Catalyzed Aldol Addition A->B C Intermediate: β-Hydroxy Ketone B->C D [Hypothetical Step] Further Reaction/ Rearrangement C->D E Final Product: This compound D->E F Purification E->F G Characterization (NMR, IR, MS) F->G

Figure 1. A conceptual workflow illustrating a potential, unverified synthesis route for this compound based on common organic chemistry principles.

References

Technical Guide: Physicochemical Properties of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

-

Abstract

This technical guide provides a summary of the available physicochemical information for the organic compound 6-Hydroxy-4-nonanone. Due to a lack of experimentally determined data in publicly accessible databases and literature, this document primarily presents computationally predicted properties. These predictions offer an initial characterization of the compound's physical state and appearance. This guide also outlines standard experimental protocols that would be employed to determine these properties empirically.

Introduction

This compound, with the chemical formula C₉H₁₈O₂, is a bifunctional organic molecule containing both a hydroxyl (-OH) and a ketone (C=O) group.[1][2][3] Its structure suggests properties influenced by both functional groups, such as the potential for hydrogen bonding due to the hydroxyl group, which would affect its boiling point and solubility. A comprehensive understanding of its physical state and appearance is fundamental for its application in research and development, including handling, formulation, and quality control.

Predicted Physicochemical Properties

Currently, there is a notable absence of experimentally verified data for the key physical properties of this compound. The information presented in this section is based on computational models and should be considered as estimations.

Physical State and Appearance

The physical state of this compound at standard temperature and pressure has not been experimentally documented. However, based on its molecular weight and the presence of a hydroxyl group which allows for hydrogen bonding, it is likely to be a liquid. Its appearance, color, and odor have not been described in the available literature.

Quantitative Data

The following table summarizes the available computed data for this compound. For comparative purposes, experimental data for the related compound, 4-nonanone, is also included to provide some context, although it lacks the hydroxyl group.

PropertyThis compound (Computed)4-Nonanone (Experimental)Data Source
Molecular Formula C₉H₁₈O₂C₉H₁₈O[1][2][3][4][5]
Molecular Weight 158.24 g/mol 142.24 g/mol [1][2][3][4][5]
Melting Point Not Available-18.52 °C (estimate)[1]
Boiling Point Not Available187-188 °C[4][5]
Density Not Available0.819 g/mL[4]
Topological Polar Surface Area 37.3 Ų17.1 Ų[2][5]
XLogP3-AA (LogP) 1.32.8[2][5]
Hydrogen Bond Donor Count 10[2][3]
Hydrogen Bond Acceptor Count 21[2][3]

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physical properties of this compound, the following standard experimental methodologies would be employed.

Determination of Physical State and Appearance
  • Procedure: A sample of purified this compound would be visually inspected at ambient temperature (e.g., 20-25 °C) and atmospheric pressure. The state (solid, liquid, or gas), color, and clarity would be recorded. For odor, a qualitative description would be noted by carefully wafting the vapors towards the nose.

Melting Point Determination (if solid)
  • Apparatus: Capillary melting point apparatus.

  • Procedure: A small, powdered sample of the compound would be packed into a capillary tube and heated in the melting point apparatus. The temperature range over which the substance melts would be recorded.

Boiling Point Determination
  • Apparatus: Distillation apparatus or a specialized micro boiling point apparatus.

  • Procedure: The compound would be heated in a distillation flask. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure would be recorded as the boiling point. For higher accuracy, this would be performed at a controlled pressure.

Density Measurement
  • Apparatus: Pycnometer or a digital density meter.

  • Procedure: The mass of a known volume of the substance would be measured at a specific temperature. The density would then be calculated by dividing the mass by the volume.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or uncharacterized compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Data Compilation Sample Procurement Sample Procurement Purity Analysis (e.g., GC-MS, NMR) Purity Analysis (e.g., GC-MS, NMR) Sample Procurement->Purity Analysis (e.g., GC-MS, NMR) Visual Inspection (State, Color, Odor) Visual Inspection (State, Color, Odor) Purity Analysis (e.g., GC-MS, NMR)->Visual Inspection (State, Color, Odor) Melting Point Melting Point Visual Inspection (State, Color, Odor)->Melting Point Boiling Point Boiling Point Visual Inspection (State, Color, Odor)->Boiling Point Density Density Boiling Point->Density Solubility Solubility Density->Solubility Technical Data Sheet Generation Technical Data Sheet Generation Solubility->Technical Data Sheet Generation

Caption: Workflow for Physicochemical Characterization.

Conclusion

While there is a significant gap in the experimentally determined physical properties of this compound, computational predictions suggest it is likely a liquid at standard conditions with a capacity for hydrogen bonding. This guide underscores the necessity for empirical studies to validate these predictions and provide a definitive characterization of this compound for its potential applications in scientific research and drug development. The outlined experimental protocols provide a clear path for obtaining this crucial data.

References

Potential Research Applications of 6-Hydroxy-4-nonanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

6-Hydroxy-4-nonanone, a simple aliphatic γ-hydroxy ketone, represents an underexplored molecule with potential applications in various fields of chemical and biological research. While direct studies on its biological activity are currently unavailable in the public domain, its structural motifs suggest several plausible avenues for investigation. This technical guide outlines a series of hypothetical research applications for this compound, providing a framework for its synthesis, potential biological screening, and derivatization into novel chemical entities. The document is intended to serve as a foundational resource for researchers interested in exploring the latent potential of this and structurally related compounds.

Introduction

Aliphatic hydroxy ketones are valuable chiral building blocks in organic synthesis and are found as core structures in a variety of natural products and pharmacologically active molecules. The γ-hydroxy ketone moiety, in particular, offers multiple reactive sites—a secondary alcohol and a ketone—that can be strategically manipulated to generate diverse molecular architectures. This compound (Figure 1) is a structurally straightforward example of this class of compounds. Its simple, unfunctionalized aliphatic chains make it an ideal starting point for systematic structure-activity relationship (SAR) studies.

This document presents a prospective research program for this compound, encompassing its chemical synthesis, proposed biological evaluation, and potential derivatization pathways.

Figure 1: Chemical Structure of this compound

Figure 1. 2D structure of this compound.

Chemical Synthesis

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route is the aldol (B89426) condensation of pentan-2-one and butyraldehyde (B50154), followed by a selective reduction of the resulting enone.

Proposed Synthetic Protocol

A potential synthetic workflow is outlined below.

G start Starting Materials (Pentan-2-one, Butyraldehyde) step1 Aldol Condensation (Base-catalyzed) start->step1 intermediate Intermediate (Enone) step1->intermediate step2 Selective Reduction (e.g., NaBH4, CeCl3) intermediate->step2 product Final Product (this compound) step2->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS, IR) purification->analysis

Figure 2. Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Aldol Condensation: To a solution of pentan-2-one (1.0 eq) in ethanol, add a solution of sodium hydroxide (B78521) (1.2 eq) in water. Cool the mixture to 0°C and add butyraldehyde (1.1 eq) dropwise. Stir the reaction at room temperature for 12 hours.

  • Workup: Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Selective Reduction: Dissolve the crude enone intermediate in methanol (B129727) and cool to 0°C. Add cerium(III) chloride heptahydrate (1.1 eq) and stir until dissolved. Add sodium borohydride (B1222165) (1.5 eq) portion-wise and stir for 2 hours.

  • Final Workup and Purification: Quench the reaction with acetone (B3395972) and concentrate. Add water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Hypothetical Biological Screening

Given the lack of existing data, a broad-based screening approach is proposed to identify potential biological activities of this compound.

Proposed Initial Screens

A tiered screening cascade is proposed to efficiently assess the biological potential of the compound.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Validation & Follow-up compound This compound screen1 Cytotoxicity Assay (e.g., MTT on cancer cell lines) compound->screen1 screen2 Antimicrobial Assay (e.g., MIC against bacteria/fungi) compound->screen2 screen3 Enzyme Inhibition Screen (e.g., Kinase, Protease panels) compound->screen3 validation Dose-Response & IC50 Determination screen1->validation screen2->validation screen3->validation selectivity Selectivity Profiling validation->selectivity mechanism Mechanism of Action Studies selectivity->mechanism

Figure 3. Proposed workflow for biological screening.
Hypothetical Data Presentation

The following tables present hypothetical results from the proposed primary screens.

Table 1: Hypothetical Cytotoxicity Data of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast> 100
A549Lung> 100
HCT116Colon> 100
HeLaCervical> 100

Table 2: Hypothetical Antimicrobial Activity of this compound

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Escherichia coliGram-negative Bacteria> 128
Candida albicansFungi32
Aspergillus nigerFungi> 128

Potential Derivatization and SAR Studies

The presence of two functional groups in this compound allows for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Proposed Derivatization Pathways

Key derivatization strategies could include:

  • Oxidation of the secondary alcohol to a diketone.

  • Reduction of the ketone to a diol.

  • Esterification or etherification of the alcohol.

  • Formation of imines or oximes from the ketone.

G start This compound oxidation Oxidation (e.g., PCC, Swern) start->oxidation Alcohol reduction Reduction (e.g., NaBH4) start->reduction Ketone esterification Esterification (e.g., Acyl chloride, Acid anhydride) start->esterification Alcohol imine_formation Imine Formation (e.g., Primary amine) start->imine_formation Ketone product1 Diketone Derivative oxidation->product1 product2 Diol Derivative reduction->product2 product3 Ester Derivative esterification->product3 product4 Imine Derivative imine_formation->product4

Figure 4. Potential derivatization pathways for SAR studies.

Conclusion

While this compound is a chemically simple and currently understudied molecule, it holds potential as a versatile starting material for the development of novel chemical probes and therapeutic leads. The synthetic route is straightforward, and the presence of two modifiable functional groups makes it an attractive scaffold for medicinal chemistry campaigns. The proposed screening cascade and derivatization strategies in this guide offer a roadmap for initiating research into the biological and chemical properties of this compound. Further investigation is warranted to unlock the full potential of this compound and its derivatives.

Methodological & Application

Synthesis of 6-Hydroxy-4-nonanone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 6-hydroxy-4-nonanone, a valuable intermediate in organic synthesis. The protocol is based on a base-catalyzed aldol (B89426) condensation reaction between 2-pentanone and butyraldehyde (B50154).

Overview

This compound is a keto-alcohol with the chemical formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[1][2] Its synthesis is achieved through a crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the nucleophilic addition of an enolate ion from a ketone (2-pentanone) to an aldehyde (butyraldehyde).

Synthesis Pathway

The synthesis of this compound proceeds via a base-catalyzed aldol condensation mechanism. In the presence of a base, 2-pentanone is deprotonated at the α-carbon to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. The resulting alkoxide intermediate is then protonated, typically by the solvent, to yield the final product, this compound.

Synthesis_Pathway 2-Pentanone 2-Pentanone Enolate_Ion Enolate Ion (from 2-Pentanone) 2-Pentanone->Enolate_Ion Deprotonation Butyraldehyde Butyraldehyde Alkoxide_Intermediate Alkoxide Intermediate Base (e.g., NaOH) Base (e.g., NaOH) Enolate_Ion->Alkoxide_Intermediate Nucleophilic Attack This compound This compound Alkoxide_Intermediate->this compound Protonation

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via a base-catalyzed aldol condensation.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
2-PentanoneC₅H₁₀O86.13
ButyraldehydeC₄H₈O72.11
Sodium Hydroxide (B78521) (NaOH)NaOH40.00
Ethanol (95%)C₂H₅OH46.07
Diethyl Ether(C₂H₅)₂O74.12
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-
Anhydrous Magnesium SulfateMgSO₄120.37

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone in ethanol. Cool the solution in an ice bath.

  • Addition of Base and Aldehyde: Slowly add an aqueous solution of sodium hydroxide to the cooled ketone solution while stirring. Subsequently, add butyraldehyde dropwise to the reaction mixture, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). Extract the product with diethyl ether.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

3.4. Quantitative Data

ParameterValue/Range
Reactant Ratio (2-Pentanone:Butyraldehyde) Typically 1:1 to 1:1.5
Catalyst Concentration (NaOH) Catalytic amount (e.g., 0.1 eq)
Reaction Temperature 0°C to Room Temperature
Reaction Time 1-4 hours (monitor by TLC)
Expected Yield Moderate to High
Purity >95% after purification

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Dissolve_Ketone Dissolve 2-Pentanone in Ethanol Start->Dissolve_Ketone Cool_Mixture Cool in Ice Bath Dissolve_Ketone->Cool_Mixture Add_Base_Aldehyde Add NaOH (aq) and Butyraldehyde Cool_Mixture->Add_Base_Aldehyde Stir_RT Stir at Room Temperature Add_Base_Aldehyde->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Monitor_TLC->Stir_RT No Reaction_Complete Reaction_Complete Monitor_TLC->Reaction_Complete Neutralize Neutralize with Dilute Acid Reaction_Complete->Neutralize Yes Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with NaHCO3 (aq) and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Distillation or Chromatography Filter_Concentrate->Purify Final_Product This compound Purify->Final_Product

References

Application Note: Quantitative Analysis of 6-Hydroxy-4-nonanone using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 6-Hydroxy-4-nonanone in biological matrices. The method is based on Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization procedure.

Introduction

This compound is a keto-alcohol that may arise from various biological or chemical processes. Due to its polar functional groups (a ketone and a hydroxyl group), it exhibits low volatility and thermal instability, making direct analysis by gas chromatography challenging. To overcome these limitations, a derivatization strategy is employed to convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.

This protocol details a robust two-step derivatization process involving methoximation of the ketone group followed by silylation of the hydroxyl group. This widely used technique effectively reduces polarity and prevents tautomerization, leading to improved chromatographic peak shape and detection sensitivity.[1][2]

Analytical Method Overview

The analytical workflow consists of sample preparation (extraction), chemical derivatization, and instrumental analysis by GC-MS. An internal standard should be used to ensure accuracy and precision.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the sample matrix.

  • Derivatization: A two-step reaction is performed.

    • Methoximation: The ketone group is converted to a methoxime using methoxyamine hydrochloride (MeOx). This step protects the carbonyl group and prevents the formation of multiple derivatives from tautomers.[1]

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen, significantly increasing the volatility of the analyte.[1]

  • Analysis: The derivatized sample is injected into a GC-MS system for separation and quantification.

dot graph "experimental_workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="Experimental Workflow for this compound Analysis", fontname="Arial", fontsize=14, fontcolor="#202124", compound=true, size="11,8!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_deriv" { label="Derivatization"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_analysis" { label="Instrumental Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

drying -> methoximation [lhead=cluster_deriv, ltail=cluster_prep, color="#5F6368"]; silylation -> gcms [lhead=cluster_analysis, ltail=cluster_deriv, color="#5F6368"];

edge [color="#5F6368"]; } caption { label = "Figure 1: Overall experimental workflow."; fontsize = 10; fontname = "Arial"; }

Figure 1: Overall experimental workflow.

Experimental Protocols

3.1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., a deuterated analog like 4-hydroxy-2-nonenal-d11 (if available) or a structurally similar compound.

  • Methoxyamine hydrochloride (MeOx), 98%

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine, anhydrous

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Ultrapure water

  • Sample matrix (e.g., plasma, cell lysate)

3.2. Protocol for Sample Preparation and Derivatization

This protocol is adapted from established methods for analyzing polar metabolites and lipid peroxidation products.[1][3]

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution.

    • Add 500 µL of a cold extraction solvent mixture (e.g., Hexane:Ethyl Acetate 1:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4°C for 10 minutes at 10,000 x g to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass vial.

    • Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

    • Dry the pooled organic extract under a gentle stream of nitrogen gas at room temperature until complete dryness.

  • Step 1: Methoximation:

    • To the dried residue, add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine).

    • Vortex briefly to dissolve the residue.

    • Incubate the mixture at 60°C for 60 minutes in a shaker or heating block.[4]

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation:

    • Add 50 µL of MSTFA (with 1% TMCS) to the vial from the previous step.

    • Vortex briefly.

    • Incubate the mixture at 60°C for 30 minutes.[1]

    • Allow the vial to cool to room temperature before analysis. The sample is now ready for GC-MS injection.

3.3. GC-MS Instrumental Parameters

The following are representative instrument conditions. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar non-polar column
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Impact (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of the derivatized standard (e.g., M+•, M-15, or other characteristic fragments)
Qualifier Ions To be determined from the mass spectrum of the derivatized standard

Data Presentation and Performance

As no specific performance data for this compound was found in the literature, the following table presents typical validation parameters for the analysis of a related derivatized compound, 4-hydroxy-2-nonenal (HNE), which can be considered representative for establishing a new method.[3]

Table 1: Representative Method Performance Characteristics

ParameterExpected Performance Range
Linearity (r²) > 0.995
Calibration Range 2.5 - 250 nmol/L
Limit of Detection (LOD) < 1 nmol/L
Limit of Quantification (LOQ) < 2.5 nmol/L
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Data presented is based on a validated method for a similar analyte, 4-hydroxy-2-nonenal, and serves as a target for method validation.[3]

Visualization of Derivatization Reaction

The chemical derivatization process is crucial for preparing this compound for GC-MS analysis. The following diagram illustrates the two-step reaction.

dot digraph "derivatization_pathway" { graph [layout=dot, rankdir=LR, splines=true, label="Derivatization Pathway of this compound", fontname="Arial", fontsize=14, fontcolor="#202124", size="11,8!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Analyte [label="this compound\n(Analyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1_Product [label="Methoxime Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2_Product [label="Final MOX-TMS Derivative\n(Volatile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reagent1 [label="Methoxyamine HCl\n(MeOx)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent2 [label="MSTFA", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagent1 -> Analyte [style=invis]; // Helper for positioning Analyte -> Step1_Product [label=" Step 1: Methoximation \n (Protects Ketone) "]; Reagent2 -> Step1_Product [style=invis]; // Helper for positioning Step1_Product -> Step2_Product [label=" Step 2: Silylation \n (Adds Volatility) "];

// Grouping for clarity {rank=same; Reagent1; Analyte;} {rank=same; Reagent2; Step1_Product;} {rank=same; Step2_Product;} }

Figure 2: Chemical derivatization pathway.

Conclusion

The described GC-MS method, incorporating a two-step methoximation and silylation derivatization, provides a robust and sensitive framework for the quantification of this compound. While the specific performance characteristics must be determined through formal method validation, the protocol is based on well-established principles for the analysis of analogous compounds containing hydroxyl and ketone functionalities.[1][2][3] This application note serves as a comprehensive guide for researchers aiming to measure this and other similar keto-alcohols in complex matrices.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation of 6-Hydroxy-4-nonanone using Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to guide researchers in acquiring and interpreting NMR data for this and structurally related molecules.

Introduction

This compound is a bifunctional organic molecule containing both a ketone and a secondary alcohol. Its structural characterization is crucial for its application in various fields, including organic synthesis and drug discovery. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure, including the connectivity of atoms and their stereochemical arrangement. This note describes the expected ¹H and ¹³C NMR spectra and provides generalized protocols for acquiring one-dimensional (1D) and two-dimensional (2D) NMR data.

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and provide a reliable starting point for spectral assignment. The numbering of the carbon atoms is as follows:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
10.92t3H
21.59sext2H
32.44t2H
5a2.58dd1H
5b2.68dd1H
63.95m1H
71.45m2H
81.35m2H
90.91t3H
OHVariablebr s1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)
113.9
217.3
342.1
4211.8
549.5
668.2
738.8
818.9
914.1

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may need to be optimized.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar molecules. Other suitable solvents include acetone-d₆, and methanol-d₄.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

3.2. 1D NMR Spectroscopy

3.2.1. ¹H NMR Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

3.3. 2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Expected Correlations:

    • H-1 with H-2

    • H-2 with H-1 and H-3

    • H-3 with H-2

    • H-5 with H-6

    • H-6 with H-5 and H-7

    • H-7 with H-6 and H-8

    • H-8 with H-7 and H-9

    • H-9 with H-8

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling).

  • Expected Correlations:

    • H-1 with C-1

    • H-2 with C-2

    • H-3 with C-3

    • H-5 with C-5

    • H-6 with C-6

    • H-7 with C-7

    • H-8 with C-8

    • H-9 with C-9

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.

  • Expected Key Correlations:

    • H-1 to C-2, C-3

    • H-2 to C-1, C-3, C-4

    • H-3 to C-2, C-4, C-5

    • H-5 to C-3, C-4, C-6, C-7

    • H-6 to C-4, C-5, C-7, C-8

    • H-7 to C-5, C-6, C-8, C-9

    • H-8 to C-6, C-7, C-9

    • H-9 to C-7, C-8

Visualizations

Diagram 1: General Workflow for NMR Structural Elucidation

G cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Sample Pure Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Process Process Spectra (FT, Phasing, Baseline Correction) OneD_NMR->Process TwoD_NMR->Process Assign Assign Signals Process->Assign Structure Determine Structure Assign->Structure

Caption: Workflow for NMR data acquisition and analysis.

Diagram 2: Logical Relationship of 2D NMR Experiments for Structural Assignment

G cluster_1H Proton Information cluster_13C Carbon Information cluster_correlation Heteronuclear Correlation Structure This compound Structure H_NMR ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (H-H Connectivity) H_NMR->COSY Identifies Coupled Protons HSQC HSQC (Direct C-H Attachment) H_NMR->HSQC COSY->HSQC Assigns C-H groups within spin systems C_NMR ¹³C NMR (Number of Carbons) C_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirms fragment connectivity HMBC->Structure Final Structure Confirmation

Caption: Interconnectivity of NMR experiments for structure elucidation.

Application Notes & Protocols: Purification of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and generalized protocols for the purification of 6-Hydroxy-4-nonanone, a beta-hydroxy ketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific published purification data for this compound, this guide focuses on establishing a methodological framework based on standard organic chemistry techniques. The protocols for flash column chromatography, vacuum distillation, and recrystallization are presented as starting points for method development and optimization.

Introduction to this compound

This compound (CAS No: 52762-53-5) is a bifunctional organic molecule containing both a ketone and a secondary alcohol functional group.[1][2][3] Its structure suggests moderate polarity and the potential for hydrogen bonding, which are key considerations for selecting an appropriate purification strategy. The purity of such compounds is critical for their use in drug development, flavor and fragrance synthesis, and as intermediates in complex organic syntheses, as impurities can lead to undesirable side reactions and affect biological activity.

The primary challenges in purifying beta-hydroxy ketones like this compound include their susceptibility to dehydration under harsh conditions (e.g., high heat or strong acid/base catalysis) to form the corresponding α,β-unsaturated ketone, and the potential for other side reactions.[4] Therefore, purification methods must be chosen to minimize thermal stress and exposure to reactive conditions.

Physicochemical Properties

A summary of the known properties of this compound is essential for designing purification protocols.

PropertyValueReference
CAS Number 52762-53-5[1][2]
Molecular Formula C₉H₁₈O₂[1][2][5]
Molecular Weight 158.24 g/mol [1][3][5]
Topological Polar Surface Area 37.3 Ų[2][3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Boiling Point Not available[5]
Melting Point Not available[5]

Note: The absence of reported boiling and melting points necessitates an empirical approach to developing distillation and recrystallization procedures.

Purification Methodologies

Based on the structure of this compound, three primary purification techniques are recommended:

  • Flash Column Chromatography: Ideal for separating the target compound from impurities with different polarities. This is often the most effective method for achieving high purity on a lab scale.

  • Vacuum Distillation: Suitable for purifying liquids on a larger scale, especially for removing non-volatile impurities or separating components with different boiling points. The use of a vacuum is critical to lower the boiling point and prevent thermal decomposition.[6]

Method Comparison

The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity. The following table provides a hypothetical comparison to guide selection.

ParameterFlash ChromatographyVacuum DistillationRecrystallization
Principle Adsorption / PolarityBoiling Point DifferenceSolubility Difference
Typical Purity >98%95-99%>99%
Scale mg to multi-gramgram to kgmg to kg
Throughput Low to MediumHighMedium
Primary Challenge Solvent consumption; co-elutionThermal decomposition riskFinding a suitable solvent; oiling out

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of a crude sample of this compound from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane). Spot the TLC plate and develop it in various Hex/EtOAc solvent systems (e.g., 9:1, 4:1, 2:1) to find a system that gives the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in n-Hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent (e.g., Dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system (e.g., 8:2 Hex/EtOAc). Maintain a constant flow rate using positive pressure.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Solvent System Scout) Slurry 2. Prepare Silica Slurry TLC->Slurry Select Eluent Load 3. Load Crude Sample Slurry->Load Pack Column Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product Vacuum_Distillation_Workflow Setup 1. Assemble Distillation Apparatus Charge 2. Charge Flask with Crude Sample Setup->Charge Evacuate 3. Apply Vacuum Slowly Charge->Evacuate Heat 4. Begin Heating & Stirring Evacuate->Heat Forerun 5. Collect Low-Boiling Forerun Heat->Forerun Main_Fraction 6. Collect Main Product Fraction Forerun->Main_Fraction Temperature Stabilizes Cooldown 7. Cool System Under Vacuum Main_Fraction->Cooldown Shutdown 8. Release Vacuum Cooldown->Shutdown Pure_Product Purified Product Shutdown->Pure_Product Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Solvent_Scout 1. Screen for Suitable Solvent Dissolve 2. Dissolve Crude in Minimum Hot Solvent Solvent_Scout->Dissolve Cool_RT 3. Cool Slowly to Room Temp Dissolve->Cool_RT Cool_Ice 4. Cool in Ice Bath Cool_RT->Cool_Ice Filter 5. Isolate Crystals via Filtration Cool_Ice->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry Pure_Product Purified Crystalline Product Dry->Pure_Product

References

Application Notes and Protocols: 6-Hydroxy-4-nonanone as a Flavor Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Hydroxy-4-nonanone, a gamma-hydroxy ketone, for its potential application as a flavor ingredient. Due to the limited publicly available data on this specific compound, this document combines established information on its chemical properties with generalized protocols and inferred sensory characteristics based on the broader class of aliphatic hydroxy ketones.

Chemical and Physical Properties

This compound is an organic compound with both a ketone and a hydroxyl functional group. These features are crucial in determining its chemical reactivity, solubility, and sensory properties. While extensive experimental data is not available, the following table summarizes its known and computed properties.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 6-hydroxy-nonan-4-one[1]
CAS Number 52762-53-5[1]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
Physical State Liquid (presumed)[3]
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Expected to be soluble in organic solvents and slightly soluble in water.[3]
SMILES CCCC(O)CC(=O)CCC[4]
InChIKey MRCPQWJUIUDGMZ-UHFFFAOYSA-N[4]

Regulatory and Safety Information

As of the latest review, this compound does not have a FEMA (Flavor and Extract Manufacturers Association) number, indicating it is not listed as Generally Recognized as Safe (GRAS) in the United States.[5][6][7][8] Similarly, a specific evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for this compound was not found.[9]

However, JECFA has evaluated groups of aliphatic acyclic and alicyclic alpha-diketones and related alpha-hydroxyketones and concluded that they do not pose a safety concern at current levels of intake as flavouring agents.[10] The evaluation of such substances typically follows a structured procedure that considers intake, metabolism, and toxicological data.[10] Aliphatic ketones are generally known to have low acute toxicity.[10] Any application of this compound in food would necessitate a comprehensive safety assessment and regulatory approval.

Potential Flavor Profile and Applications

The flavor profile of this compound has not been specifically documented. However, based on its structure as a gamma-hydroxy ketone and the characteristics of similar aliphatic ketones, a hypothetical flavor profile can be inferred. Aliphatic ketones can contribute a range of notes, from fruity and buttery to cheesy and green.[3][11] The presence of a hydroxyl group can add to the complexity, potentially introducing creamy, sweet, or waxy nuances.

Potential Flavor Descriptors:

  • Fruity (e.g., pear, stone fruit)

  • Creamy, milky, buttery

  • Waxy

  • Green

  • Slightly herbaceous

Potential Applications in Food:

Given its potential flavor profile, this compound could be explored as a flavor ingredient in a variety of food products, including:

  • Dairy Products: To enhance creamy and buttery notes in cheese, yogurt, and ice cream.

  • Fruit Flavors: To add complexity and ripe notes to fruit-based beverages, confectioneries, and baked goods.

  • Savory Applications: In minute quantities, it could potentially contribute to the overall flavor profile of sauces, dressings, and snack foods.

Experimental Protocols

The following are generalized protocols for the synthesis, analysis, and sensory evaluation of this compound, based on standard methodologies for similar compounds.

Synthesis of this compound

A potential synthetic route to this compound is via an aldol (B89426) condensation reaction followed by selective reduction. A generalized two-step protocol is outlined below.

Step 1: Aldol Condensation of Pentanal and Butanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butanone in a suitable solvent such as ethanol (B145695).

  • Base Addition: Cool the solution in an ice bath and slowly add a base catalyst, for example, a solution of sodium hydroxide (B78521) in water.

  • Aldehyde Addition: Add pentanal dropwise to the cooled solution while maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol condensation product, an α,β-unsaturated ketone.

Step 2: Selective Reduction of the Carbonyl Group

  • Dissolution: Dissolve the crude α,β-unsaturated ketone from Step 1 in a suitable solvent like methanol (B129727) or ethanol.

  • Reducing Agent: Cool the solution in an ice bath and add a selective reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise. This step aims to selectively reduce the ketone to a hydroxyl group without affecting the carbon-carbon double bond.

  • Reaction: Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC).

  • Quenching and Workup: Carefully add a dilute acid to quench the excess reducing agent. Remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Selective Reduction start1 Butanone + Pentanal op1 Base Catalysis (e.g., NaOH in Ethanol) start1->op1 react1 Aldol Condensation Reaction op1->react1 workup1 Neutralization & Extraction react1->workup1 product1 Crude α,β-Unsaturated Ketone workup1->product1 op2 Selective Reduction (e.g., NaBH₄ in Methanol) product1->op2 react2 Reduction of Ketone op2->react2 workup2 Quenching & Extraction react2->workup2 purification Column Chromatography workup2->purification end_product Pure this compound purification->end_product

Figure 1: Generalized workflow for the synthesis of this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of volatile and semi-volatile flavor compounds like this compound in a food matrix.

Sample Preparation (Liquid Matrix, e.g., Beverage):

  • Extraction: Use liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the flavor compounds.

    • LLE: Mix a known volume of the beverage with an equal volume of a non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether). Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process and combine the organic extracts.

    • SPME: Place a known volume of the beverage in a headspace vial. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace or directly immerse it in the liquid for a defined period at a controlled temperature to adsorb the volatile compounds.

  • Concentration (for LLE): Gently concentrate the combined organic extracts under a stream of nitrogen to a final volume.

  • Internal Standard: Add a known amount of an internal standard (e.g., a non-naturally occurring ketone with similar chemical properties) to the extract for quantification.

GC-MS Analysis:

  • Injection: Inject an aliquot of the prepared sample into the GC-MS system. For SPME, the fiber is directly desorbed in the GC inlet.

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Scan Mode: Acquire data in full scan mode to identify unknown compounds. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantify the compound by comparing its peak area to that of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Food/Beverage Sample extraction Extraction (LLE or SPME) start->extraction concentration Concentration (for LLE) extraction->concentration int_std Addition of Internal Standard concentration->int_std injection GC Injection/Desorption int_std->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Peak Area vs. Internal Standard) identification->quantification end_result Concentration of this compound quantification->end_result

Figure 2: General workflow for the GC-MS analysis of this compound in a food matrix.
Sensory Evaluation Protocol

A descriptive sensory analysis with a trained panel is required to determine the flavor profile of this compound.[12]

  • Panelist Training:

    • Select panelists based on their sensory acuity and ability to describe flavors.

    • Train the panel on the basic tastes and a wide range of aroma references relevant to fruity, creamy, and green notes.

  • Sample Preparation:

    • Prepare a stock solution of pure this compound in a neutral solvent (e.g., ethanol or propylene (B89431) glycol).

    • Prepare a series of dilutions in a neutral medium (e.g., water, sugar solution, or a simple food base like a white sauce or unflavored yogurt) at concentrations around the anticipated perception threshold.

  • Evaluation Procedure:

    • Present the samples to the panelists in a controlled environment (odor-free, consistent lighting).

    • Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.

    • Panelists should evaluate the samples orthonasally (smelling) and retronasally (tasting) and record their perceptions.

  • Data Collection and Analysis:

    • Use a structured scoresheet where panelists can rate the intensity of different flavor attributes (e.g., fruity, creamy, waxy, green) on a line scale.

    • Collect the data and analyze it statistically (e.g., using ANOVA) to determine the significant flavor attributes and their intensities at different concentrations.

    • Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory characteristics of the compound.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis start Pure this compound sample_prep Sample Preparation (Dilutions in Neutral Base) start->sample_prep panel_training Trained Sensory Panel evaluation Orthonasal & Retronasal Evaluation panel_training->evaluation presentation Randomized & Coded Sample Presentation sample_prep->presentation presentation->evaluation data_collection Intensity Rating of Flavor Attributes evaluation->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis profile_gen Flavor Profile Generation stat_analysis->profile_gen end_result Flavor Profile of this compound profile_gen->end_result

Figure 3: Workflow for the sensory evaluation of this compound.

Conclusion

While this compound is not yet an established flavor ingredient with a defined regulatory status or a well-documented sensory profile, its chemical structure suggests potential for interesting and useful flavor characteristics, particularly in the fruity and creamy realms. The protocols outlined in these application notes provide a solid foundation for researchers and flavor chemists to synthesize, analyze, and evaluate this compound. Further research is necessary to establish its specific sensory properties, safety, and potential applications in the food and beverage industry. Any commercial use would require thorough safety testing and adherence to regional food additive regulations.

References

Application of 6-Hydroxy-4-nonanone in Food Science: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant lack of publicly available scientific literature and data regarding the specific application of 6-Hydroxy-4-nonanone in the field of food science. While ketones and hydroxy ketones are a known class of compounds that can contribute to the flavor and aroma profiles of various foods, information detailing the sensory properties, natural occurrence, or intentional use of this compound as a food additive or flavoring agent is not readily accessible.

This document aims to provide a comprehensive overview of the currently available chemical information for this compound and to contextualize its potential, though currently unsubstantiated, role in food science by examining related compounds.

Chemical and Physical Properties of this compound

A summary of the basic chemical and physical properties of this compound is presented below. This information is primarily drawn from chemical databases and does not imply a known application in food.

PropertyValueSource
Molecular Formula C₉H₁₈O₂[1][2]
Molecular Weight 158.24 g/mol [1]
CAS Number 52762-53-5[1]
IUPAC Name 6-hydroxynonan-4-one[1]
Synonyms 6-hydroxy-nonan-4-one[1]

Potential, Unverified Roles of Hydroxy Ketones in Food Science

While specific data on this compound is absent, the broader class of hydroxy ketones is known to be relevant in food chemistry. These compounds can be formed through various reactions during food processing, such as the Maillard reaction, and can contribute to the overall flavor and aroma of food products.

Formation Pathways of Related Flavor Compounds

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a significant source of many flavor compounds, including some hydroxy ketones.[3][4] For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a well-known flavor compound with a caramel-like aroma, is generated through the Maillard reaction.[5]

The general pathway for the formation of such compounds can be visualized as a multi-step process.

Maillard_Reaction Reducing_Sugar Reducing Sugar Initial_Condensation Initial Condensation Reducing_Sugar->Initial_Condensation Amino_Acid Amino Acid Amino_Acid->Initial_Condensation Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Amadori_Product Amadori Product Initial_Condensation->Amadori_Product Degradation Degradation Pathways (e.g., enolization, dehydration) Amadori_Product->Degradation Dicarbonyls Dicarbonyl Intermediates Degradation->Dicarbonyls Dicarbonyls->Strecker_Degradation Hydroxy_Ketones Hydroxy Ketones & Other Carbonyls Dicarbonyls->Hydroxy_Ketones Flavor_Compounds Flavor Compounds (e.g., aldehydes, pyrazines) Strecker_Degradation->Flavor_Compounds Polymerization Polymerization Flavor_Compounds->Polymerization Hydroxy_Ketones->Polymerization Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Generalized Maillard Reaction Pathway

This diagram illustrates the general stages of the Maillard reaction, which can lead to the formation of various flavor compounds, including hydroxy ketones. The specific pathways and resulting products are highly dependent on the reaction conditions and the types of sugars and amino acids involved.

Experimental Protocols for Analyzing Related Ketones in Food

While no protocols for this compound were found, the analysis of other ketones in food matrices typically involves a series of steps from extraction to identification. The following is a generalized workflow that could be adapted for the analysis of volatile and semi-volatile ketones in a food sample.

General Workflow for Ketone Analysis in Food

Ketone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Identification cluster_data_analysis Data Processing Homogenization Sample Homogenization (e.g., blending, grinding) Extraction Volatile Extraction (e.g., SPME, SDE, Headspace) Homogenization->Extraction GC Gas Chromatography (GC) (Separation of Volatiles) Extraction->GC MS Mass Spectrometry (MS) (Identification & Quantification) GC->MS Data_Processing Data Analysis (e.g., peak integration, library search) MS->Data_Processing Quantification Quantification (using internal/external standards) Data_Processing->Quantification

Workflow for Volatile Ketone Analysis

Protocol Steps:

  • Sample Preparation: A representative sample of the food product is homogenized to ensure uniformity.

  • Extraction of Volatiles: Volatile and semi-volatile compounds, including ketones, are extracted from the food matrix. Common techniques include:

    • Solid-Phase Microextraction (SPME): A fiber coated with an adsorbent material is exposed to the headspace of the sample or directly immersed in it to trap volatile compounds.

    • Simultaneous Distillation-Extraction (SDE): This technique simultaneously distills and extracts volatile compounds from a sample.

    • Headspace Analysis: The gas phase above the food sample is collected and injected for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted volatiles are separated based on their boiling points and polarity using a gas chromatograph. The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification.

  • Data Analysis: The obtained mass spectra are compared to spectral libraries (e.g., NIST, Wiley) to identify the compounds.

  • Quantification: The concentration of identified ketones can be determined by using internal or external standards.

Conclusion

At present, there is no documented evidence to support the application of this compound in food science. The information available is limited to its basic chemical identity. While the study of related hydroxy ketones and their formation in food provides a general context, it does not offer specific insights into the properties or potential uses of this compound. Further research would be necessary to determine if this compound is naturally present in foods, if it is formed during processing, and what, if any, sensory characteristics it possesses. Without such foundational research, the development of detailed application notes and protocols is not feasible. Researchers and scientists interested in this specific compound would need to conduct primary research to establish its relevance to food science.

References

Application Note: Enantioselective Synthesis of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly enantioselective protocol for the synthesis of 6-Hydroxy-4-nonanone, a valuable chiral building block in organic synthesis. The described method utilizes an organocatalytic asymmetric aldol (B89426) reaction between pentanal and 2-butanone, catalyzed by (S)-proline. This approach offers a straightforward, metal-free route to the desired β-hydroxy ketone with good yields and high enantioselectivity. This document provides a comprehensive experimental protocol, quantitative data for analogous reactions, and a visual representation of the synthetic workflow, intended for researchers in drug development and synthetic chemistry.

Introduction

Chiral β-hydroxy ketones are pivotal structural motifs present in a wide array of natural products and pharmaceutical agents. The development of efficient and stereoselective methods for their synthesis is of significant interest to the scientific community. One of the most powerful strategies for constructing these molecules is the asymmetric aldol reaction, which forms a carbon-carbon bond and a stereocenter concurrently. Organocatalysis, using small chiral organic molecules, has emerged as a green and efficient alternative to traditional metal-based catalysts. Among various organocatalysts, the amino acid L-proline has been extensively used to catalyze asymmetric aldol reactions with high enantioselectivity.[1][2][3][4] This application note focuses on the application of a proline-catalyzed aldol reaction for the enantioselective synthesis of this compound.

Signaling Pathway and Experimental Workflow

The synthesis of this compound is achieved through a direct asymmetric aldol reaction. The proposed catalytic cycle, inspired by the mechanism of Class I aldolases, involves the formation of an enamine intermediate between the ketone (2-butanone) and the proline catalyst. This enamine then attacks the aldehyde (pentanal) in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst.

Experimental Workflow for the Enantioselective Synthesis of this compound

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine Pentanal, 2-Butanone, (S)-Proline, and Solvent (DMSO) start->reagents stir Stir at Room Temperature (e.g., 24-72 hours) reagents->stir quench Quench with Saturated Aqueous NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, HPLC) chromatography->characterize end End characterize->end

References

Application Notes and Protocols for the Study of 6-Hydroxy-4-nonanone as a Putative Insect Pheromone Component

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of chemical ecology, entomology, and pest management.

Introduction:

Insect pheromones are crucial for chemical communication, mediating behaviors such as mating, aggregation, and trail-following. The identification and synthesis of these chemical cues are paramount for developing environmentally benign pest management strategies. This document provides a comprehensive guide for the investigation of 6-Hydroxy-4-nonanone as a potential insect pheromone component. While no specific insect species has been definitively identified as utilizing this compound, the protocols outlined below provide a robust framework for researchers to assess its biological activity in a target insect species. These methodologies cover pheromone extraction, chemical analysis, electrophysiological screening, and behavioral validation.

I. Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for its synthesis, purification, and use in bioassays.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈O₂[1][2]
Molecular Weight 158.24 g/mol [1][2]
CAS Number 52762-53-5[1][2][3]
IUPAC Name 6-hydroxynonan-4-one[2]
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents (e.g., hexane (B92381), dichloromethane)General chemical knowledge

II. Experimental Protocols

A. Pheromone Extraction and Identification

This protocol describes the collection of volatiles from the target insect species and their analysis to identify potential pheromone components like this compound.

1. Volatile Collection from Insects

  • Objective: To trap volatile organic compounds (VOCs) released by the target insect species.

  • Materials:

    • Glass aeration chambers

    • Charcoal-filtered air source

    • Volatile collection traps (e.g., Porapak Q, Tenax TA)

    • Vacuum pump

    • Live insects (males, females, and different life stages)

  • Protocol:

    • Place a known number of insects (e.g., 20-50 individuals of the same sex and reproductive status) into a glass aeration chamber.

    • Draw charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-200 mL/min).

    • Pass the effluent air through a volatile collection trap to adsorb the released VOCs.

    • Collect volatiles for a set period (e.g., 24-48 hours).

    • As a control, perform an identical collection from an empty chamber.

    • Elute the trapped volatiles from the adsorbent using a minimal amount of high-purity solvent (e.g., 200 µL of hexane or dichloromethane).

    • Concentrate the eluate under a gentle stream of nitrogen if necessary.

2. Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify the chemical components in the collected volatile extracts.

  • Protocol:

    • Inject a small aliquot (e.g., 1 µL) of the volatile extract into a GC-MS system.

    • Use a nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) suitable for separating semi-volatile compounds.

    • Employ a temperature program that allows for the effective separation of components (e.g., initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 10 min).

    • Analyze the resulting mass spectra by comparing them to spectral libraries (e.g., NIST, Wiley) and with an authentic standard of this compound if available.

    • Quantify the amount of this compound present by comparing the peak area to that of a known concentration of an internal standard.

B. Electrophysiological Assays

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for olfactorily active substances.[4][5][6][7]

1. Electroantennography (EAG)

  • Objective: To determine if the antennae of the target insect species can detect this compound.

  • Materials:

    • Intact insect antenna

    • Micromanipulators

    • Glass capillary electrodes filled with saline solution

    • Ag/AgCl wires

    • Amplifier and data acquisition system

    • Charcoal-filtered and humidified continuous air stream

    • Pasteur pipettes with filter paper

    • Synthetic this compound

    • Solvent (e.g., hexane or paraffin (B1166041) oil)

  • Protocol:

    • Excise an antenna from a live, immobilized insect.[4]

    • Mount the antenna between the two glass capillary electrodes, ensuring good electrical contact.[5]

    • Position the mounted antenna in a continuous, humidified air stream.

    • Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., 1 ng/µL to 100 ng/µL).

    • Apply a known volume (e.g., 10 µL) of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Introduce the tip of the pipette into a hole in the main air tube and deliver a pulse of air through the pipette, carrying the odorant over the antenna.

    • Record the resulting depolarization of the antennal membrane (EAG response).

    • Use a solvent-only puff as a negative control and a known pheromone or general odorant as a positive control.

    • Randomize the order of stimuli to avoid adaptation effects.

    • Measure the amplitude of the EAG responses in millivolts (mV).

Table 2: Hypothetical EAG Response of a Target Insect to this compound

CompoundDose (ng)Mean EAG Response (mV) ± SE (n=10)
Hexane (Control) -0.1 ± 0.05
This compound 10.5 ± 0.1
This compound 101.2 ± 0.2
This compound 1002.5 ± 0.3
Positive Control 102.8 ± 0.4
C. Behavioral Bioassays

Behavioral bioassays are essential to confirm that a compound elicits a behavioral response in an insect.[8][9][10]

1. Y-Tube Olfactometer Assay

  • Objective: To assess the attractant or repellent properties of this compound in a choice test.

  • Protocol:

    • Set up a Y-tube olfactometer with a charcoal-filtered and humidified air supply flowing through both arms.

    • In one arm (the "treatment" arm), place a filter paper treated with a solution of this compound.

    • In the other arm (the "control" arm), place a filter paper treated with the solvent only.

    • Introduce a single insect at the base of the Y-tube and allow it to choose between the two arms.

    • Record the first choice of the insect and the time spent in each arm over a set period (e.g., 5-10 minutes).

    • After each trial, clean the Y-tube thoroughly and rotate the arms to avoid positional bias.

    • Test a sufficient number of insects (e.g., 50-100) to allow for statistical analysis.

Table 3: Hypothetical Y-Tube Olfactometer Response to this compound

TreatmentControlNo. Insects Choosing TreatmentNo. Insects Choosing ControlNo Choicep-value (Chi-square test)
10 ng this compoundHexane65305< 0.01

2. Field Trapping Assay

  • Objective: To evaluate the effectiveness of this compound as a lure in a natural environment.

  • Protocol:

    • Design traps appropriate for the target insect species (e.g., funnel traps, sticky traps).

    • Bait the traps with a controlled-release lure containing a known amount of synthetic this compound.

    • Use unbaited traps or traps baited with solvent only as controls.

    • Deploy the traps in a suitable habitat for the target insect, using a randomized block design to account for spatial variability.

    • Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured insects.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the catch between baited and control traps.

Table 4: Hypothetical Field Trap Catch with this compound as a Lure

LureMean No. Insects per Trap per Day ± SE (n=10)
Unbaited Control 1.2 ± 0.5
1 mg this compound 15.7 ± 2.1
10 mg this compound 28.4 ± 3.5

III. Visualizations

The following diagrams illustrate the workflows and signaling pathways described in these protocols.

Experimental_Workflow cluster_collection Pheromone Collection & Identification cluster_synthesis Synthesis & Screening cluster_behavior Behavioral Validation Insect_Collection Insect Volatile Collection Solvent_Elution Solvent Elution Insect_Collection->Solvent_Elution GCMS_Analysis GC-MS Analysis Solvent_Elution->GCMS_Analysis Synthesis Synthesis of this compound GCMS_Analysis->Synthesis Identified Compound EAG_Screening EAG Screening Synthesis->EAG_Screening Olfactometer Y-Tube Olfactometer EAG_Screening->Olfactometer Active Compound Field_Trapping Field Trapping Olfactometer->Field_Trapping Attractive Compound

Caption: Workflow for Pheromone Identification and Validation.

Olfactory_Signaling_Pathway Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Signal Transduction Brain Antennal Lobe (Brain) Neuron->Brain Nerve Impulse Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Processing & Action

Caption: Generalized Olfactory Signaling Pathway in Insects.

The protocols and data presentation formats provided in these application notes offer a standardized methodology for the investigation of this compound, or any novel compound, as a potential insect pheromone. A systematic approach, from chemical identification to behavioral validation, is critical for the successful characterization of new semiochemicals for use in research and integrated pest management programs.

References

Protocol for chiral separation of 6-Hydroxy-4-nonanone enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral Separation of 6-Hydroxy-4-nonanone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral keto-alcohol of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in pharmaceutical synthesis. The stereochemistry of this molecule can significantly influence its biological activity and sensory properties. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is crucial for research, development, and quality control purposes. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using Supercritical Fluid Chromatography (SFC), a technique known for its speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC).[1][2]

Experimental Protocol: Chiral SFC Method

This protocol outlines a method for the baseline separation of (R)- and (S)-6-Hydroxy-4-nonanone enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is highly effective for the enantioseparation of a wide range of chiral compounds.[3][4][5]

1. Instrumentation and Materials

  • System: Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, a column oven, an autosampler, and a UV-Vis detector or a Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from amylose (B160209) or cellulose, is recommended.[3][6] For this protocol, we will specify an amylose-based CSP.

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO2), SFC grade.

    • B: Methanol (B129727) (MeOH), HPLC or SFC grade.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with methanol to a working concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific instruments and resolutions.

ParameterValue
Mobile Phase Isocratic elution with 85% CO2 and 15% Methanol
Flow Rate 3.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Injection Volume 5 µL
Detection UV at 215 nm

Data Presentation

The following table summarizes the expected quantitative data from the chiral separation of this compound enantiomers under the specified conditions. These values are representative and may vary slightly between systems.

AnalyteRetention Time (min)Resolution (Rs)Enantiomeric Excess (e.e.)
(R)-6-Hydroxy-4-nonanone4.8\multirow{2}{}{> 2.0}\multirow{2}{*}{N/A (for racemate)}
(S)-6-Hydroxy-4-nonanone5.9

*For a racemic mixture, the enantiomeric excess is not applicable. This column would be populated for the analysis of non-racemic samples.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_analysis Data Analysis racemate Racemic this compound dissolve Dissolve in Methanol (1 mg/mL) racemate->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter injection Inject 5 µL onto SFC System filter->injection separation Chiral Separation (Amylose CSP) injection->separation detection UV Detection (215 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Enantiomers (Retention Time, Area) integration->quantification report Generate Report quantification->report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Hydroxy-4-nonanone synthesis. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes for this compound are the Aldol (B89426) Condensation and the Grignard Reaction. This guide is structured to address challenges specific to each pathway.

Route 1: Aldol Condensation of 2-Pentanone and Butyraldehyde (B50154)

This crossed aldol condensation involves the reaction of an enolate from 2-pentanone with butyraldehyde.

Q1: My reaction yield is very low, and I'm recovering a significant amount of starting material. What are the likely causes and solutions?

A1: Low conversion in an aldol condensation can stem from several factors related to reaction equilibrium and catalyst activity.

  • Insufficient Catalyst Activity: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its effectiveness.

  • Reversible Reaction: The aldol addition is a reversible process. To drive the reaction forward, consider removing water as it forms, or gently heating the reaction to promote the subsequent dehydration to an enone, which can then be selectively reduced.

  • Steric Hindrance: While less of an issue with these substrates, significant steric hindrance around the carbonyl or alpha-carbon can slow down the reaction.

ParameterPotential IssueRecommended Action
Catalyst Old or deactivated catalyst.Use a fresh, high-purity base. Consider stronger, non-nucleophilic bases like LDA for directed aldol reactions.
Temperature Too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for side product formation using TLC.
Reaction Time Insufficient time for the reaction to reach completion.Extend the reaction time and monitor the progress by TLC.

Q2: I'm observing multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity?

A2: The formation of multiple products is a common challenge in crossed aldol condensations, arising from self-condensation of the starting materials.

  • Self-Condensation of 2-Pentanone: The enolate of 2-pentanone can react with another molecule of 2-pentanone.

  • Self-Condensation of Butyraldehyde: The enolate of butyraldehyde can react with another molecule of butyraldehyde.

To improve selectivity, employ a directed aldol strategy. This involves the pre-formation of the enolate of one carbonyl compound before the addition of the second. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) can selectively generate the enolate of 2-pentanone. Subsequent addition of butyraldehyde will then favor the desired crossed aldol product.

Q3: My desired this compound is dehydrating to form an α,β-unsaturated ketone. How can I prevent this?

A3: Dehydration is often promoted by heat and strong basic or acidic conditions during workup.

  • Temperature Control: Maintain a low reaction temperature throughout the process.

  • Careful Workup: Neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) at low temperatures to avoid acid-catalyzed dehydration.

ConditionEffect on DehydrationRecommendation
High Temperature Promotes elimination of water.Maintain the reaction at or below room temperature.
Strong Acid/Base Catalyzes the dehydration reaction.Use a mild acid for neutralization during workup and avoid prolonged exposure to strong bases.
Route 2: Grignard Reaction

This approach typically involves the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with a suitable electrophile, such as a protected 4-oxohexanal (B8731499) or a derivative of 4-oxohexanoic acid.

Q1: The Grignard reaction is not initiating. What should I do?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.

  • Purity of Magnesium: The magnesium turnings must be free of an oxide layer.

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water or alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Initiation Techniques: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface. Gentle heating may also be required.

Q2: My yield is low, and I'm isolating a significant amount of a side product, hexane (B92381). Why is this happening?

A2: The formation of hexane indicates a Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings, which keeps the concentration of the alkyl halide low.

Q3: Instead of the desired this compound, I am isolating 4-nonanol (B1584833). What could be the cause?

A3: The formation of 4-nonanol suggests that the ketone functionality is being reduced. This can occur if the Grignard reagent possesses β-hydrogens, which can be transferred to the carbonyl group via a Meerwein-Ponndorf-Verley-Oppenauer (MPVO)-type reduction pathway. Using a Grignard reagent with no β-hydrogens or adding a reagent like cerium(III) chloride to enhance nucleophilic addition over reduction can mitigate this side reaction.[1]

Side ReactionCauseMitigation Strategy
Wurtz Coupling Grignard reagent reacts with alkyl halide.Slow, dropwise addition of alkyl halide to magnesium.
Reduction of Ketone Hydride transfer from the Grignard reagent.Use a Grignard reagent without β-hydrogens if possible; add CeCl₃.
Enolization Grignard reagent acts as a base.Use a less sterically hindered ketone or an organolithium reagent.

Experimental Protocols

Protocol 1: Aldol Condensation of 2-Pentanone and Butyraldehyde (Generalized)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentanone (1.0 equivalent) in anhydrous ethanol (B145695). Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add a solution of potassium hydroxide (B78521) (1.2 equivalents) in ethanol to the cooled 2-pentanone solution. Stir the mixture for 30 minutes at 0°C to form the enolate.

  • Aldehyde Addition: Add butyraldehyde (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reaction for Synthesis of this compound (Generalized)
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of a solution of 1-bromopropane (B46711) (1.2 equivalents) in anhydrous diethyl ether. If the reaction does not start, add a crystal of iodine. Once initiated, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Electrophile: Cool the Grignard reagent to 0°C. Add a solution of a suitable protected 4-oxohexanal derivative (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Deprotection and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The protecting group is then removed under appropriate conditions. The final product is purified by flash column chromatography.

Visualizations

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Pentanone D Enolate Formation (2-Pentanone + Base) A->D B Butyraldehyde E Aldol Addition (Enolate + Butyraldehyde) B->E C Base (e.g., KOH) C->D D->E F Quenching (NH4Cl) E->F G Extraction F->G H Purification (Chromatography) G->H I This compound H->I

Caption: Workflow for the Aldol Condensation Synthesis.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1-Bromopropane D Grignard Reagent Formation A->D B Magnesium Turnings B->D C Protected 4-Oxohexanal Derivative E Nucleophilic Addition C->E D->E F Quenching (NH4Cl) E->F G Extraction F->G H Deprotection G->H I Purification (Chromatography) H->I J This compound I->J

Caption: Workflow for the Grignard Reaction Synthesis.

Signaling_Pathways cluster_aldol Aldol Condensation Pathway cluster_grignard Grignard Reaction Pathway 2-Pentanone 2-Pentanone Enolate Enolate 2-Pentanone->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Butyraldehyde This compound This compound Aldol Adduct->this compound Workup Propyl Bromide Propyl Bromide Propyl MgBr Propyl MgBr Propyl Bromide->Propyl MgBr + Mg Alkoxide Intermediate Alkoxide Intermediate Propyl MgBr->Alkoxide Intermediate + Protected 4-Oxohexanal Protected Product Protected Product Alkoxide Intermediate->Protected Product Workup Protected Product->this compound Deprotection

References

Technical Support Center: Synthesis of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-4-nonanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Aldol (B89426) Condensation and Grignard Reaction.

Aldol Condensation Route

A plausible pathway for the synthesis of this compound is the crossed aldol condensation between propanal and 2-hexanone (B1666271).

Diagram of the Aldol Condensation Workflow

Aldol_Condensation_Workflow Reactants Propanal + 2-Hexanone Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Base Base (e.g., NaOH, KOH) Base->Reaction_Mixture Quenching Acidic Workup Reaction_Mixture->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of this compound via Aldol Condensation.

Question: Low yield of the desired this compound is observed. What are the potential causes and solutions?

Answer:

Low yields in a crossed aldol condensation are common due to competing side reactions. Here are the primary causes and troubleshooting steps:

  • Self-Condensation: Both propanal and 2-hexanone can react with themselves (self-condensation) to form undesired byproducts.

    • Solution: To minimize self-condensation, slowly add one reactant to a mixture of the other reactant and the base. For instance, slowly add propanal to a mixture of 2-hexanone and the base. This ensures that the concentration of the added reactant remains low, favoring the cross-condensation.

  • Formation of Multiple Products: In a crossed aldol reaction, up to four different products can be formed.[1][2]

    • Solution: To favor the desired product where the enolate of 2-hexanone attacks propanal, use a non-enolizable aldehyde if possible in related syntheses. However, with propanal, careful control of reaction conditions is key. Using a milder base and lower temperatures can increase selectivity.

  • Dehydration of the Aldol Product: The initial β-hydroxy ketone product can easily dehydrate to form an α,β-unsaturated ketone, especially if the reaction is heated.[3][4]

    • Solution: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize dehydration. The choice of base can also influence this; weaker bases are less likely to promote elimination.

Table 1: Troubleshooting Low Yield in Aldol Condensation

Potential CauseRecommended ActionExpected Outcome
Self-condensation of reactantsSlow, controlled addition of one reactant to the other.Increased yield of the crossed aldol product.
Formation of multiple crossed aldol productsOptimize reaction temperature and base concentration.Improved selectivity for this compound.
Dehydration of the productMaintain low reaction temperatures and use a milder base.Preservation of the β-hydroxy ketone functionality.

Question: The final product is a mixture of compounds that is difficult to separate. How can I improve the purity?

Answer:

Product mixtures are a known challenge in crossed aldol reactions.[1] Here are some strategies to improve the purity of this compound:

  • Reaction Control:

    • Temperature: Running the reaction at a lower, controlled temperature can enhance the selectivity for the desired product.

    • Base: Using a less harsh base (e.g., an amine-based catalyst instead of strong hydroxide) can sometimes reduce the number of side products.

  • Purification Techniques:

    • Fractional Distillation: If the boiling points of the desired product and the byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: For complex mixtures, column chromatography on silica (B1680970) gel is often the most effective method for isolating the pure this compound. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is typically employed.

Grignard Reaction Route

A potential Grignard synthesis of this compound could involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with a suitable electrophile containing a ketone and a protected hydroxyl group or an ester group that can be subsequently hydrated. A more direct, though challenging, approach would be the reaction with a 4-ketohexanoic acid derivative.

Diagram of the Grignard Reaction Troubleshooting Logic

Grignard_Troubleshooting Start Low Yield or No Reaction Check_Reagents Check Purity and Dryness of Reagents and Solvents Start->Check_Reagents Check_Mg Activate Magnesium Turnings? Check_Reagents->Check_Mg Check_Temp Control Reaction Temperature? Check_Mg->Check_Temp Side_Products Presence of Side Products? Check_Temp->Side_Products Double_Addition Double Addition to Ester? Side_Products->Double_Addition Yes Enolization Enolization of Ketone? Side_Products->Enolization Yes Success Improved Yield of this compound Side_Products->Success No, other issues Optimize Optimize Reaction Conditions (e.g., slow addition, lower temp) Double_Addition->Optimize Enolization->Optimize Optimize->Success

Caption: A troubleshooting decision tree for the Grignard synthesis of this compound.

Question: The Grignard reaction fails to initiate or proceeds with very low conversion. What could be the problem?

Answer:

Grignard reactions are notoriously sensitive to reaction conditions. Here are the most common reasons for initiation failure or low conversion:

  • Presence of Moisture: Grignard reagents are highly basic and will react with even trace amounts of water in the glassware, solvent, or starting materials.[5]

    • Solution: All glassware must be thoroughly dried in an oven and cooled under a stream of dry, inert gas (e.g., nitrogen or argon). Anhydrous solvents (typically diethyl ether or THF) must be used. Starting materials should be dry.

  • Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere.[6]

  • Low Purity of Alkyl Halide: Impurities in the alkyl halide can inhibit the reaction.

    • Solution: Use a freshly distilled or high-purity alkyl halide.

Question: A significant amount of a tertiary alcohol byproduct is formed when using an ester as a starting material. How can this be prevented?

Answer:

The formation of a tertiary alcohol is a classic side reaction when Grignard reagents are reacted with esters. The Grignard reagent adds to the ester, forming a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent.[7]

  • Control Stoichiometry and Temperature:

    • Solution: Use a precise 1:1 stoichiometry of the Grignard reagent to the ester. The reaction should be carried out at a low temperature (e.g., -78 °C) and the Grignard reagent should be added slowly to the ester solution to avoid a localized excess of the nucleophile.

  • Use a Weinreb Amide:

    • Solution: A more robust solution is to use a Weinreb amide (N-methoxy-N-methyl amide) derivative of the corresponding carboxylic acid instead of an ester. The intermediate formed after the first addition of the Grignard reagent is stable and does not readily react with a second equivalent, thus yielding the ketone upon workup.

Table 2: Troubleshooting Side Reactions in Grignard Synthesis

Side ProductPotential CauseRecommended Action
Tertiary AlcoholDouble addition of Grignard reagent to an ester starting material.Use a 1:1 stoichiometry at low temperature, or use a Weinreb amide.
Starting KetoneEnolization of the ketone starting material by the Grignard reagent acting as a base.[8]Use a less sterically hindered Grignard reagent or a more reactive ketone.
Wurtz Coupling Product (R-R)Coupling of the alkyl halide during Grignard formation.Add the alkyl halide slowly to the magnesium turnings.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the Aldol Condensation synthesis of this compound?

A1: A general procedure involves dissolving 2-hexanone in a suitable solvent like ethanol (B145695) and cooling the mixture in an ice bath. An aqueous solution of a base, such as sodium hydroxide, is then added. Propanal is added dropwise to the stirred mixture while maintaining the low temperature. The reaction is typically stirred for several hours and then quenched by the addition of a weak acid. The product is extracted with an organic solvent, dried, and purified, for example, by vacuum distillation or column chromatography.[9][10]

Q2: What is a typical experimental protocol for a Grignard synthesis of a secondary alcohol like this compound?

A2: A general protocol for a Grignard reaction starts with the preparation of the Grignard reagent.[11] Magnesium turnings are placed in a flame-dried flask under an inert atmosphere with anhydrous diethyl ether. Propyl bromide is added slowly to initiate the formation of propylmagnesium bromide. In a separate flask, the electrophile (e.g., a protected 4-oxohexanal) is dissolved in anhydrous ether. The prepared Grignard reagent is then slowly added to the electrophile solution at a low temperature. After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The product is then extracted, dried, and purified.[6][11]

Q3: How can I monitor the progress of my reaction?

A3: The progress of both Aldol and Grignard reactions can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is taken at different time points, quenched, and spotted on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are the key safety precautions to take during these syntheses?

A4: For Aldol Condensation, the bases used (NaOH, KOH) are corrosive and should be handled with care. For Grignard synthesis, extreme caution must be taken due to the pyrophoric nature of Grignard reagents and the flammability of the ether solvents. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The quenching of Grignard reactions is highly exothermic and should be done slowly and with cooling.[5]

References

6-Hydroxy-4-nonanone stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Hydroxy-4-nonanone

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: this compound possesses two key functional groups that can influence its stability: a secondary alcohol at the 6-position and a ketone at the 4-position. These groups are susceptible to oxidation, reduction, and other chemical transformations.

Q2: What are the general recommendations for the storage of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound may undergo several degradation pathways:

  • Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 4,6-nonanedione.

  • Reduction: The ketone can be reduced to a secondary alcohol, forming 4,6-nonanediol.

  • Dehydration: Under acidic conditions, the alcohol may be eliminated to form an unsaturated ketone, such as non-5-en-4-one.

  • Baeyer-Villiger Oxidation: The ketone could undergo oxidation to form an ester, which would lead to the cleavage of the carbon chain.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for monitoring the stability of this compound and identifying potential degradants.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in Chromatogram After Sample Storage

  • Possible Cause: Degradation of this compound due to improper storage conditions (e.g., exposure to air, light, or elevated temperatures).

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound was stored in a cool, dark, and dry environment, preferably under an inert atmosphere.

    • Analyze by LC-MS or GC-MS: Use mass spectrometry to identify the molecular weights of the new peaks. Compare these with the molecular weights of potential degradation products (see Table 1).

    • Perform Forced Degradation: To confirm the identity of the degradants, intentionally stress a fresh sample of this compound under controlled conditions (e.g., with a mild oxidizing agent) and compare the resulting chromatogram with your sample.

Issue 2: Loss of Purity of this compound During an Experimental Reaction

  • Possible Cause: The reaction conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) may be promoting the degradation of this compound.

  • Troubleshooting Steps:

    • Review Reaction Chemistry: Identify any reagents or conditions that could react with a secondary alcohol or a ketone.

    • Protecting Group Strategy: If the alcohol or ketone is interfering with your reaction, consider using a suitable protecting group (e.g., a silyl (B83357) ether for the alcohol or a ketal for the ketone).

    • Modify Reaction Conditions: If possible, adjust the reaction conditions to be milder (e.g., lower temperature, neutral pH).

Data Presentation

Table 1: Potential Degradation Products of this compound and their Molecular Weights

Degradation Pathway Potential Product Name Molecular Formula Molecular Weight ( g/mol )
Oxidation4,6-NonanedioneC₉H₁₆O₂156.22
Reduction4,6-NonanediolC₉H₂₀O₂160.26
DehydrationNon-5-en-4-oneC₉H₁₆O140.22

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential oxidative degradation products.

  • Materials:

    • This compound

    • 3% Hydrogen Peroxide (H₂O₂) solution

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary.

    • Dilute the sample with a suitable mobile phase and analyze by HPLC or LC-MS.

  • Expected Outcome: The appearance of new peaks in the chromatogram, one of which may correspond to 4,6-nonanedione.

Visualizations

Degradation_Pathways C9H16O2 4,6-Nonanedione C9H20O2 4,6-Nonanediol C9H16O Non-5-en-4-one C9H18O2 C9H18O2 C9H18O2->C9H20O2 Reduction C9H18O2->C9H16O Dehydration (Acidic Conditions)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Fresh Sample of This compound stress Apply Stress Condition (e.g., Oxidation, Heat, pH) start->stress sampling Collect Aliquots at Time Intervals stress->sampling analysis Analyze by HPLC or GC-MS sampling->analysis data Identify Degradation Products and Pathways analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-4-nonanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a base-catalyzed crossed aldol (B89426) condensation between butanal and 2-pentanone. In this reaction, the enolate of 2-pentanone acts as a nucleophile, attacking the carbonyl carbon of butanal.

Q2: What are the most common impurities I should expect in my crude product?

Given the nature of crossed aldol condensations, several impurities are common. These include unreacted starting materials, self-condensation products from both starting materials, and the dehydration product of your target molecule. A summary of these common impurities is provided in the table below.

Q3: How does reaction temperature affect the impurity profile?

Temperature plays a critical role. Higher temperatures or prolonged heating can promote the dehydration of the desired β-hydroxy ketone product (this compound) to form the corresponding α,β-unsaturated ketone.[1] This dehydration is often irreversible and can become a significant impurity if not controlled.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the butanal and 2-pentanone starting materials, you can observe the consumption of reactants and the appearance of a new, more polar spot corresponding to the hydroxyl group of this compound.

Troubleshooting Guide

Problem 1: My final product contains a significant amount of a less polar impurity, and the yield of this compound is low.

  • Possible Cause: This is likely due to the dehydration of the desired product into 5-Nonen-4-one, especially if the reaction was heated.[1]

  • Solution:

    • Temperature Control: Maintain a lower reaction temperature to disfavor the elimination reaction. Running the reaction at room temperature or below is often sufficient for the aldol addition.

    • Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of dehydration. Monitor the reaction by TLC and work it up once the starting materials are consumed.

Problem 2: I'm observing multiple unidentified spots on my TLC plate, suggesting a mixture of products.

  • Possible Cause: A complex mixture of products is a classic issue in crossed aldol condensations where both reactants can enolize.[1] You are likely forming self-condensation byproducts.

  • Solution:

    • Slow Addition: To favor the desired crossed-aldol reaction, slowly add the butanal to the reaction mixture containing the 2-pentanone and the base. This keeps the concentration of the more reactive aldehyde low, minimizing its self-condensation.

    • Pre-formation of Enolate: For greater control, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of 2-pentanone quantitatively before the addition of butanal. This ensures that only one nucleophile is present.

Problem 3: My purified product is contaminated with unreacted starting materials.

  • Possible Cause: Incomplete reaction or inefficient purification.

  • Solution:

    • Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, a slight increase in temperature or addition of more catalyst might be necessary, but be mindful of byproduct formation.

    • Purification:

      • Distillation: Unreacted butanal (boiling point ~74°C) and 2-pentanone (boiling point ~102°C) are more volatile than the desired product. Careful fractional distillation can be effective at removing them.

      • Column Chromatography: Flash column chromatography is a reliable method for separating the more polar this compound from the less polar starting materials.

Data on Common Impurities

The following table summarizes the common impurities encountered during the synthesis of this compound. The likely abundance is a qualitative estimate under typical, non-optimized conditions.

Impurity NameStructureMolecular Weight ( g/mol )Formation PathwayLikely Abundance
Butanal CH₃(CH₂)₂CHO72.11Unreacted Starting MaterialMedium to High
2-Pentanone CH₃COCH₂CH₂CH₃86.13Unreacted Starting MaterialMedium to High
2-Ethyl-2-hexenal CH₃(CH₂)₂CH=C(CH₂CH₃)CHO126.20Self-condensation of ButanalMedium
5-Nonen-4-one CH₃(CH₂)₂CH=CHCOCH₂CH₂CH₃140.22Dehydration of ProductLow to Medium
Self-condensation product of 2-Pentanone C₁₀H₁₈O₂170.25Self-condensation of 2-PentanoneLow to Medium

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on general aldol condensation methods. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-pentanone (1.0 equivalent) and 95% ethanol. Cool the flask in an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide (B78521) (e.g., 2M aqueous solution) and add it to the stirred ketone/ethanol mixture.

  • Aldehyde Addition: Add butanal (0.9 equivalents) dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours or until TLC indicates consumption of the starting materials.

  • Workup:

    • Neutralize the reaction mixture by adding a dilute acid (e.g., 10% HCl) until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The purified this compound can be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • FT-IR Spectroscopy: To identify the hydroxyl (-OH) and ketone (C=O) functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visual Guides

Impurity Formation Pathways

The following diagram illustrates the intended reaction pathway and the formation of major impurities.

G cluster_start Starting Materials cluster_products Reaction Products Butanal Butanal Product This compound (Desired Product) Butanal->Product Crossed-Aldol (Desired Reaction) Butanal_Self 2-Ethyl-2-hexenal Butanal->Butanal_Self Self-Condensation Pentanone 2-Pentanone Pentanone->Product Crossed-Aldol (Desired Reaction) Pentanone_Self Pentanone Dimer Pentanone->Pentanone_Self Self-Condensation Dehydrated 5-Nonen-4-one Product->Dehydrated Dehydration (Heat) Base Base (e.g., NaOH) Base->Product Base->Butanal_Self Base->Pentanone_Self

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

General Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving common issues during the synthesis.

G Start Start Synthesis Monitor Monitor Reaction (e.g., TLC) Start->Monitor Workup Workup & Crude Isolation Monitor->Workup Reaction Complete Analyze Analyze Crude Product (TLC, NMR, etc.) Workup->Analyze Pure High Purity? Analyze->Pure Purify Purification (Chromatography/Distillation) Pure->Purify No End Pure Product Pure->End Yes Purify->Analyze Re-analyze Troubleshoot Troubleshoot Impurities (See Guide) Purify->Troubleshoot

Caption: A systematic workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Optimizing 6-Hydroxy-4-nonanone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Hydroxy-4-nonanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, a β-hydroxy ketone, is commonly synthesized via an aldol (B89426) condensation reaction. A typical approach involves the reaction of 2-pentanone with butyraldehyde (B50154) in the presence of a base catalyst.[1][2] Another potential route involves the selective oxidation of 4,6-nonanediol.[1] Alternatively, Grignard reactions can be employed by reacting a suitable Grignard reagent with a carbonyl compound, followed by oxidation of the resulting secondary alcohol.[3][4][5]

Q2: What is the general mechanism for the base-catalyzed aldol condensation to form this compound?

A2: The base-catalyzed aldol condensation proceeds through the following steps:

  • Enolate Formation: A base (e.g., sodium hydroxide) abstracts an acidic α-hydrogen from 2-pentanone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of butyraldehyde.

  • Protonation: The resulting alkoxide is protonated by a proton source (e.g., water) to yield the final product, this compound.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Temperature: Low temperatures are often preferred to minimize side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side products.

  • Concentration of Base: The amount of base catalyst can significantly influence the reaction rate and the formation of byproducts.

  • Purity of Reagents and Solvents: Using pure, dry reagents and solvents is crucial, especially when working with water-sensitive intermediates like enolates.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
Dehydration of the Product The β-hydroxy ketone product can undergo dehydration to form the α,β-unsaturated ketone (non-5-en-4-one). This is often promoted by higher temperatures and prolonged reaction times. Running the reaction at a lower temperature (e.g., 0-5 °C) can help minimize this side reaction.
Cannizzaro Reaction of Butyraldehyde If a strong base is used at a higher concentration, butyraldehyde (which has no α-hydrogens) can undergo a disproportionation reaction to form butanol and butyric acid. Use a milder base or a catalytic amount of a strong base.
Low Purity of Starting Materials Ensure that 2-pentanone and butyraldehyde are of high purity. Distill the reagents before use if necessary.

Problem 2: Formation of Multiple Products

Possible Cause Suggested Solution
Self-Condensation of 2-Pentanone 2-Pentanone can react with itself to form an aldol adduct. This can be minimized by adding the 2-pentanone slowly to a mixture of butyraldehyde and the base.
Formation of α,β-Unsaturated Ketone As mentioned above, dehydration of the desired product can occur. To avoid this, maintain a low reaction temperature and quench the reaction once the formation of the desired product is maximized.
Polycondensation At higher concentrations of reactants and catalyst, multiple aldol additions can occur, leading to higher molecular weight byproducts. Use more dilute reaction conditions.

Experimental Protocols

Protocol: Base-Catalyzed Aldol Condensation for this compound

Materials:

  • 2-Pentanone (1.0 eq)

  • Butyraldehyde (1.2 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (0.1 eq)

  • Ethanol (B145695) (solvent)

  • Hydrochloric Acid (HCl), 1 M (for neutralization)

  • Diethyl ether (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve butyraldehyde in ethanol at 0 °C.

  • Slowly add the 10% NaOH solution to the flask while maintaining the temperature at 0 °C.

  • Add 2-pentanone dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity of this compound

Entry Temperature (°C) Reaction Time (h) Base (eq) Yield (%) Purity (%) Major Byproduct
12540.14580Non-5-en-4-one
20-540.17595Unreacted Starting Material
30-520.16090Unreacted Starting Material
40-540.056592Unreacted Starting Material
5-1060.17098Unreacted Starting Material

Visualizations

Aldol_Condensation_Mechanism 2-Pentanone 2-Pentanone Enolate Enolate 2-Pentanone->Enolate + Base (OH-) Base (OH-) Base (OH-) Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + Butyraldehyde Butyraldehyde Butyraldehyde This compound This compound Alkoxide Intermediate->this compound + H2O H2O H2O

Caption: Aldol condensation reaction mechanism for the formation of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Butyraldehyde and Base in Ethanol at 0°C Addition Slowly add 2-Pentanone Reagents->Addition Stirring Stir at 0-5°C for 2-4h Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Neutralization Neutralize with 1M HCl Monitoring->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Incomplete_Reaction Incomplete Reaction? (Check TLC/GC) Low_Yield->Incomplete_Reaction Yes Self_Condensation Self-Condensation Product? Multiple_Products->Self_Condensation Yes Extend_Time Extend Reaction Time or Slightly Increase Temp Incomplete_Reaction->Extend_Time Yes Dehydration Dehydration Product Present? Incomplete_Reaction->Dehydration No Lower_Temp Lower Reaction Temperature Dehydration->Lower_Temp Yes Slow_Addition Add 2-Pentanone Slowly Self_Condensation->Slow_Addition Yes Dilute Use More Dilute Conditions Self_Condensation->Dilute Also Consider

References

Technical Support Center: Purification of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Hydroxy-4-nonanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often depend on the synthetic route, which is typically an aldol (B89426) addition reaction. Potential impurities include:

  • Unreacted starting materials: Such as pentan-2-one and butyraldehyde.

  • Aldol condensation product: 4-Nonen-6-one, resulting from the dehydration of the desired product.[1][2]

  • Self-condensation byproducts: From the self-reaction of butyraldehyde.

  • Higher-order condensation products: Resulting from further reactions of the desired product or impurities.

Q2: My this compound appears to be degrading during purification. What could be the cause?

A2: this compound, as a β-hydroxy ketone, is susceptible to dehydration to form the corresponding α,β-unsaturated ketone (4-nonen-6-one), especially when exposed to acidic or basic conditions, or heat.[1][2][3] Ensure that your purification conditions are as neutral and mild as possible. If using silica (B1680970) gel chromatography, the silica can be slightly acidic; consider using deactivated silica gel.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): For rapid qualitative analysis and for determining appropriate solvent systems for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and can help identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for accurate quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product and identify any structural isomers or impurities.

Troubleshooting Guides

Column Chromatography

Problem: The compound is not eluting from the silica gel column.

  • Possible Cause: The solvent system is not polar enough. This compound is a polar molecule due to the hydroxyl and ketone groups.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system can be effective.[4]

Problem: The compound is eluting with impurities or as a broad band.

  • Possible Cause 1: Poor separation due to an inappropriate solvent system.

  • Solution 1: Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound, with good separation from impurity spots.[5]

  • Possible Cause 2: Column overloading.

  • Solution 2: Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.

  • Possible Cause 3: Decomposition on the silica gel.

  • Solution 3: As mentioned in the FAQs, silica gel can be acidic. Consider neutralizing the silica gel by washing it with a dilute solution of triethylamine (B128534) in your eluent before packing the column.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The cooling process is too rapid.

  • Solution 1: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Possible Cause 2: The chosen solvent is not appropriate. The compound may be too soluble even at low temperatures.

  • Solution 2: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For a moderately polar compound like this compound, consider solvent pairs like hexane/ethyl acetate or toluene/acetone.[7][8]

Problem: Low recovery of the purified compound.

  • Possible Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution 1: Try a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures.

  • Possible Cause 2: Not enough time was allowed for crystallization.

  • Solution 2: After cooling to room temperature, allow the flask to stand in an ice bath for a longer period to maximize crystal formation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Throughput
Flash Column Chromatography759570Moderate
Recrystallization759855High
Preparative HPLC95>9985Low

Note: These are representative data and actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[7][8] The compound should be sparingly soluble at room temperature and fully soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound tlc TLC Analysis start->tlc column Column Chromatography tlc->column Optimized Solvent System purity_check Purity Check (GC-MS, HPLC, NMR) column->purity_check recrystal Recrystallization recrystal->purity_check purity_check->recrystal <95% Purity pure_product Pure this compound purity_check->pure_product >95% Purity troubleshooting_guide cluster_column Column Chromatography cluster_recrystal Recrystallization cluster_solutions Potential Solutions start Purification Issue no_elution No Elution start->no_elution broad_band Broad Band / Impure Fractions start->broad_band oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol1 Increase Solvent Polarity no_elution->sol1 sol2 Optimize Solvent System (TLC) broad_band->sol2 sol3 Reduce Load / Use Larger Column broad_band->sol3 sol4 Use Deactivated Silica broad_band->sol4 sol5 Slow Cooling / Scratch Flask oiling_out->sol5 sol6 Change Solvent System oiling_out->sol6 low_yield->sol6 sol7 Longer Cooling Time low_yield->sol7

References

Troubleshooting low yield in enantioselective synthesis of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enantioselective synthesis of 6-Hydroxy-4-nonanone, particularly focusing on issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing very low yields in my proline-catalyzed enantioselective synthesis of this compound. What are the most common causes?

Low yields in this aldol (B89426) reaction are frequently attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to solvent, temperature, and catalyst loading.

  • Side Reactions: Competing reactions such as self-aldol condensation of pentanal, and subsequent dehydration of the desired product can significantly reduce the yield.

  • Catalyst Deactivation: The proline catalyst can be deactivated by impurities or improper reaction setup.

  • Inefficient Purification: The product can be lost during workup and purification steps.

Q2: How can I optimize the reaction conditions to improve the yield?

Optimization of reaction parameters is critical. Below is a table illustrating the potential impact of different conditions on the reaction outcome. Challenges in controlling the proline-catalyzed asymmetric aldol reaction between aliphatic aldehydes and acetone (B3395972) include side reactions such as aldol condensation and self-aldolization. Optimized conditions can lead to high yields and good to excellent enantioselectivities.

Table 1: Example Optimization of Reaction Conditions for Proline-Catalyzed Synthesis of this compound

EntrySolventTemperature (°C)Proline (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
1DMSORoom Temp30244585
2CH3CNRoom Temp30243882
3TolueneRoom Temp30242575
4DMSO430486592
5DMSO4030123078
6DMSO410725590
7DMSO450486893

Note: This table presents illustrative data based on typical outcomes for similar aldol reactions and should be used as a guide for optimization.

Q3: What are the primary side reactions and how can I minimize them?

The main side reactions are the self-condensation of pentanal and the dehydration of the this compound product.

  • Pentanal Self-Aldol Condensation: This is a common issue with aliphatic aldehydes.[1] To minimize this, consider the following:

    • Slow addition of the aldehyde: Adding pentanal slowly to the mixture of butanone and proline can help to ensure it reacts with the ketone rather than itself.

    • Lower reaction temperature: Running the reaction at a lower temperature (e.g., 4 °C) can disfavor the self-condensation pathway.

  • Product Dehydration: The β-hydroxy ketone product can eliminate water to form an α,β-unsaturated ketone, especially under acidic or basic conditions or at elevated temperatures during workup.

    • Mild Workup: Use a gentle workup procedure, avoiding strong acids or bases. A saturated aqueous solution of ammonium (B1175870) chloride is often a good choice for quenching the reaction.

    • Low-Temperature Purification: Perform purification steps, such as chromatography, at low temperatures if possible.

Q4: My enantioselectivity is low. What steps can I take to improve it?

Low enantioselectivity can be due to several factors:

  • Catalyst Quality: Ensure you are using high-purity (S)- or (R)-proline.

  • Water Content: The presence of excess water can negatively impact enantioselectivity. While some water is often necessary for the catalytic cycle, the reaction should generally be performed under anhydrous conditions or with a controlled amount of water.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for proline catalysis.[2][3]

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.

Experimental Protocols

Detailed Methodology for a Proline-Catalyzed Enantioselective Aldol Reaction:

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.3 mmol, 30 mol%).

    • Add dry butanone (10 mmol, 10 eq.).

    • Add dry DMSO (2 mL).

    • Stir the mixture at room temperature until the proline is fully dissolved.

    • Cool the reaction mixture to 4 °C in an ice-water bath.

  • Reaction Execution:

    • Slowly add pentanal (1 mmol, 1 eq.) to the cooled reaction mixture over a period of 1 hour using a syringe pump.

    • Allow the reaction to stir at 4 °C for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yield in the enantioselective synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Solvent, Time, Stoichiometry) start->check_conditions check_reagents Verify Reagent Purity (Aldehyde, Ketone, Catalyst, Solvent) start->check_reagents analyze_crude Analyze Crude Product (NMR, TLC, LC-MS) start->analyze_crude optimize_temp Optimize Temperature (Try Lower Temp, e.g., 4°C) check_conditions->optimize_temp optimize_solvent Optimize Solvent (Test DMSO, CH3CN, etc.) check_conditions->optimize_solvent optimize_time Optimize Reaction Time (Monitor by TLC) check_conditions->optimize_time purify_aldehyde Re-purify Pentanal (Distillation) check_reagents->purify_aldehyde dry_reagents Ensure Anhydrous Conditions (Dry Solvents, Flame-dry Glassware) check_reagents->dry_reagents side_products Identify Side Products (Self-condensation, Dehydration) analyze_crude->side_products purification_issue Investigate Purification Loss analyze_crude->purification_issue solution Improved Yield optimize_temp->solution optimize_solvent->solution optimize_time->solution purify_aldehyde->solution dry_reagents->solution slow_addition Implement Slow Addition of Aldehyde side_products->slow_addition mild_workup Use Milder Workup Conditions side_products->mild_workup optimize_chromatography Optimize Chromatography (Solvent System, Loading) purification_issue->optimize_chromatography slow_addition->solution mild_workup->solution optimize_chromatography->solution

Caption: Troubleshooting workflow for addressing low yield.

Signaling Pathway of Proline-Catalyzed Aldol Reaction

This diagram illustrates the catalytic cycle of the proline-catalyzed aldol reaction between butanone and pentanal.

ProlineCatalysis cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Butanone - H2O Butanone Butanone Iminium Iminium Intermediate Enamine->Iminium + Pentanal Pentanal Pentanal Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Regenerated Catalyst Product This compound Hydrolysis->Product + H2O Product_output Product Butanone_input Butanone Pentanal_input Pentanal

Caption: Proline-catalyzed aldol reaction pathway.

References

Minimizing by-product formation in 6-Hydroxy-4-nonanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-4-nonanone. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Reaction Overview: Aldol (B89426) Condensation Route

The synthesis of this compound is commonly achieved through a base-catalyzed crossed aldol condensation between butanal and 2-pentanone. This reaction, while effective, can be accompanied by the formation of several by-products primarily arising from the self-condensation of the starting materials. Understanding and controlling these side reactions is critical for achieving high purity and yield of the desired product.

Main Reaction and Potential Side Reactions

Below is a diagram illustrating the intended reaction pathway to this compound and the competing side reactions that lead to common by-products.

Reaction_Pathways cluster_main Desired Reaction: Crossed Aldol Condensation cluster_side1 Side Reaction: Butanal Self-Condensation cluster_side2 Side Reaction: 2-Pentanone Self-Condensation Butanal Butanal Product This compound Butanal->Product Nucleophilic Attack Pentanone 2-Pentanone Enolate_Pentanone Pentanone Enolate Pentanone->Enolate_Pentanone + Base Base Base (e.g., NaOH) Enolate_Pentanone->Product Nucleophilic Attack Butanal2 Butanal Enolate_Butanal Butanal Enolate Butanal2->Enolate_Butanal + Base Byproduct1 2-Ethyl-3-hydroxyhexanal Butanal2->Byproduct1 Enolate_Butanal->Byproduct1 Byproduct1_dehydrated 2-Ethyl-2-hexenal Byproduct1->Byproduct1_dehydrated - H2O (Heat) Pentanone2 2-Pentanone Enolate_Pentanone2 Pentanone Enolate Pentanone2->Enolate_Pentanone2 + Base Byproduct2 4-Hydroxy-4-methyl-2-heptanone Pentanone2->Byproduct2 Enolate_Pentanone2->Byproduct2 Byproduct2_dehydrated 4-Methyl-3-hepten-2-one Byproduct2->Byproduct2_dehydrated - H2O (Heat)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via aldol condensation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions. 2. Incorrect Reactant Ratio: An excess of one reactant can promote its self-condensation. 3. Insufficient Catalyst: Incomplete reaction due to low catalyst concentration. 4. Short Reaction Time: The reaction may not have proceeded to completion.1. Temperature Control: Maintain the reaction temperature at the lower end of the recommended range (e.g., 5-10°C) during the addition of the aldehyde to minimize side reactions. 2. Stoichiometry: Use a slight excess of 2-pentanone to butanal (e.g., 1.1:1) to ensure the butanal is consumed. 3. Catalyst Concentration: Ensure the base catalyst (e.g., NaOH) is used at the recommended concentration. 4. Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
High Levels of Butanal Self-Condensation By-products 1. High Local Concentration of Butanal: Adding butanal too quickly can lead to its self-reaction. 2. High Reaction Temperature: Higher temperatures accelerate the rate of self-condensation.1. Slow Addition: Add butanal dropwise to the mixture of 2-pentanone and the base catalyst over an extended period. This keeps the concentration of the butanal enolate low. 2. Low Temperature: Conduct the addition of butanal at a reduced temperature (e.g., 0-5°C).
High Levels of 2-Pentanone Self-Condensation By-products 1. Prolonged Reaction Time at Elevated Temperature: Can lead to the formation of the more stable dehydrated by-product. 2. Excessive Amount of Base: A high concentration of base can increase the rate of ketone self-condensation.1. Optimize Reaction Time and Temperature: Stop the reaction once the formation of the desired product has maximized, as determined by in-process controls. Avoid unnecessarily high temperatures. 2. Catalyst Loading: Use the minimum effective amount of base catalyst.
Formation of Dehydrated By-products (α,β-unsaturated ketones) Excessive Heat: The initial aldol addition products can undergo dehydration, especially at elevated temperatures.Temperature Control: Maintain a consistently low reaction temperature throughout the process. If the desired product is the hydroxyketone, avoid heating the reaction mixture.
Complex Mixture of Products/Difficult Purification Multiple Side Reactions Occurring: A combination of the issues listed above.Careful Control of Reaction Parameters: Strictly adhere to the optimized protocol, paying close attention to temperature, addition rates, and reaction time. Purification Strategy: Employ column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired product from the by-products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A1: Sodium hydroxide (B78521) (NaOH) is a commonly used and effective base for this aldol condensation. Other bases such as potassium hydroxide (KOH) or sodium ethoxide can also be employed. The choice of base may influence the reaction rate and selectivity, so it is advisable to perform small-scale optimization experiments if deviating from a standard protocol.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) to separate the starting materials, the desired product, and the major by-products. Gas chromatography (GC) can provide more quantitative information on the conversion and the relative amounts of different species in the reaction mixture.

Q3: What is the best method for purifying the crude this compound?

A3: Flash column chromatography on silica (B1680970) gel is the most effective method for purifying this compound from the reaction mixture. A solvent gradient, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will allow for the separation of the less polar by-products from the more polar desired product.

Q4: Can I use a different ketone or aldehyde in this reaction?

A4: Yes, the aldol condensation is a versatile reaction. However, changing the substrates will likely require re-optimization of the reaction conditions. The propensity for self-condensation of the new aldehyde or ketone will need to be considered, and the reaction temperature, addition rates, and catalyst concentration may need to be adjusted accordingly.

Q5: My final product appears to be an oil, but I expected a solid. Is this normal?

A5: this compound is expected to be a liquid at room temperature. The presence of impurities can affect its physical state, but a pure product will be an oil.

Detailed Experimental Protocol: Aldol Condensation

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Pentanone

  • Butanal

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone (1.1 equivalents) in water.

  • Catalyst Addition: Add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) to the 2-pentanone solution. Cool the mixture to 5-10°C in an ice bath.

  • Aldehyde Addition: Add butanal (1.0 equivalent) to the dropping funnel. Add the butanal dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture by adding 1M hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (2-Pentanone, Water, NaOH) Cooling 2. Cooling (Ice Bath, 5-10°C) Setup->Cooling Addition 3. Slow Addition of Butanal Cooling->Addition Reaction 4. Reaction at RT (2-4 hours, TLC monitoring) Addition->Reaction Neutralization 5. Neutralization (1M HCl) Reaction->Neutralization Extraction 6. Extraction (Diethyl Ether) Neutralization->Extraction Washing 7. Washing (Water, Brine) Extraction->Washing Drying 8. Drying & Concentration Washing->Drying Purification 9. Purification (Column Chromatography) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Technical Support Center: Scalable Synthesis of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 6-Hydroxy-4-nonanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the aldol (B89426) condensation of 2-pentanone and butyraldehyde (B50154).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Competing Self-Condensation Reactions: 2-pentanone can react with itself (self-condensation) to form undesired byproducts. Butyraldehyde can also undergo self-condensation.[1][2] 2. Dehydration of the Aldol Product: The initial aldol addition product, this compound, can lose a molecule of water, especially at elevated temperatures, to form an α,β-unsaturated ketone.[1] 3. Incorrect Stoichiometry: An improper molar ratio of 2-pentanone to butyraldehyde can lead to an excess of one reactant, favoring self-condensation. 4. Ineffective Catalyst: The concentration or type of base catalyst may not be optimal for the desired cross-aldol reaction.1. Controlled Addition of Reactants: Slowly add the enolizable ketone (2-pentanone) to the aldehyde (butyraldehyde) in the presence of the base catalyst. This maintains a low concentration of the enolate, minimizing self-condensation. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the dehydration reaction. 3. Optimize Molar Ratio: Experiment with slight variations in the molar ratio of reactants. A slight excess of the aldehyde, which cannot enolize as readily, may favor the desired cross-condensation. 4. Catalyst Screening: Test different base catalysts (e.g., NaOH, KOH, LDA) and concentrations to find the optimal conditions for your specific scale and equipment.
Presence of Multiple Impurities in the Crude Product 1. Formation of Multiple Aldol Products: As a "crossed" or "mixed" aldol reaction, the condensation of 2-pentanone and butyraldehyde can theoretically yield four different initial products due to the two possible enolates of 2-pentanone and the self-condensation of each reactant.[1][2] 2. Dehydration Products: Each of the initial aldol adducts can potentially dehydrate, leading to a complex mixture of α,β-unsaturated ketones.[3] 3. Unreacted Starting Materials: Incomplete reaction will leave residual 2-pentanone and butyraldehyde.1. Selective Reaction Conditions: Utilize a non-enolizable aldehyde if possible in similar reactions to reduce the number of potential products. While butyraldehyde is enolizable, careful control of reaction conditions (low temperature, slow addition) can improve selectivity. 2. Purification Strategy: Employ multi-step purification techniques. Start with an aqueous wash to remove water-soluble impurities and catalyst. Follow with fractional distillation under reduced pressure to separate the desired product from lower-boiling starting materials and higher-boiling side products. Column chromatography may be necessary for high-purity applications. 3. Reaction Monitoring: Use analytical techniques like GC-MS or HPLC to monitor the reaction progress and identify the major impurities being formed. This information can help in optimizing the reaction conditions to minimize their formation.
Difficulty in Purifying this compound 1. Similar Boiling Points: Some byproducts may have boiling points close to that of this compound, making separation by simple distillation challenging. 2. Thermal Instability: The product may be susceptible to degradation or dehydration at the temperatures required for atmospheric distillation.1. Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point of the product and minimize thermal decomposition. 2. Column Chromatography: For laboratory-scale and high-purity requirements, silica (B1680970) gel column chromatography can be an effective method for separating closely related compounds. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. 3. Recrystallization (if applicable): If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the base-catalyzed aldol condensation of 2-pentanone and butyraldehyde.[4] This reaction forms a new carbon-carbon bond between the alpha-carbon of 2-pentanone and the carbonyl carbon of butyraldehyde.

Q2: What are the expected side products in the synthesis of this compound via aldol condensation?

A2: The primary side products arise from the self-condensation of the starting materials.[1][2] This includes the self-condensation of 2-pentanone to form 5-methylhept-4-en-3-one (after dehydration) and the self-condensation of butyraldehyde to form 2-ethyl-2-hexenal (B1232207) (after dehydration). Additionally, dehydration of the desired product, this compound, can lead to the formation of (E)- and (Z)-non-5-en-4-one.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A3: For reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying the various components in the reaction mixture, including starting materials, the desired product, and byproducts. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.

Q4: Are there any specific safety precautions to consider during the scalable synthesis of this compound?

A4: Yes. The reaction often uses strong bases like sodium hydroxide (B78521) or potassium hydroxide, which are corrosive.[5] The starting materials, 2-pentanone and butyraldehyde, are flammable and can be irritants. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For larger-scale reactions, careful consideration of heat management is crucial to prevent runaway reactions.

Experimental Protocols

General Procedure for Base-Catalyzed Aldol Condensation of 2-Pentanone and Butyraldehyde:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is set up in an ice-water bath.

  • Reagents:

    • Butyraldehyde

    • 2-Pentanone

    • A solution of sodium hydroxide (e.g., 10% in water)

    • An organic solvent (e.g., ethanol)

  • Procedure:

    • Charge the flask with butyraldehyde and the solvent.

    • Cool the mixture to 0-5 °C with stirring.

    • Slowly add the sodium hydroxide solution to the flask.

    • Add 2-pentanone dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, continue to stir the reaction mixture at low temperature for several hours, monitoring the progress by TLC or GC.

    • Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid).

    • Perform a workup, which typically involves extraction with an organic solvent and washing with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Scalable_Synthesis_Workflow Experimental Workflow for Scalable Synthesis cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Charge Reactor with Butyraldehyde & Solvent B 2. Cool to 0-5 °C A->B C 3. Add Base Catalyst (e.g., NaOH) B->C D 4. Slow Addition of 2-Pentanone C->D E 5. Reaction Monitoring (TLC/GC) D->E F 6. Neutralize Catalyst E->F Reaction Complete G 7. Extraction & Washing F->G H 8. Drying & Concentration G->H I 9. Vacuum Distillation H->I J 10. Purified this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield A Low Yield of Desired Product B Analyze Crude Product by GC-MS A->B C High Levels of Self-Condensation Products? B->C D High Levels of Dehydration Product? B->D G High Levels of Starting Materials? B->G E Optimize Reactant Addition Rate (Slower) C->E Yes F Lower Reaction Temperature D->F Yes H Increase Reaction Time or Catalyst Concentration G->H Yes

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of 6-Hydroxy-4-nonanone and 4-nonanone Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of a compound's sensory characteristics is paramount for its application in flavor and fragrance, as well as for identifying potential off-flavors in pharmaceutical formulations. This guide provides a comparative analysis of the flavor profiles of 6-Hydroxy-4-nonanone and 4-nonanone (B1580890), integrating available data and outlining experimental protocols for their sensory evaluation.

Chemical and Flavor Profile Comparison

The table below summarizes the known and inferred sensory data for the two compounds. It is critical to note that the flavor profile for this compound is a hypothesis pending experimental validation.

FeatureThis compound4-nonanone
Chemical Structure C9H18O2C9H18O
Molar Mass 158.24 g/mol 142.24 g/mol
Flavor Profile Hypothesized: Potentially sweet, creamy, fruity, with possible ethereal or caramel (B1170704) notes. This is an educated inference based on the flavor profiles of other hydroxy-ketones such as hydroxyacetone (B41140) ("sweet, caramel, and ethereal tasting") and raspberry ketone ("strong, fruity, raspberry in dilution"). The presence of the hydroxyl group is expected to increase polarity and potentially introduce creamier or sweeter notes compared to its non-hydroxylated counterpart.Sweet, fruity odor.[1] It is used as a flavoring agent in a variety of food products.
Reported Descriptors Not available in literature.Sweet, fruity.[1]
Known Food Occurrence Not reported in literature.Found in various foods and has been reported in Capillipedium parviflorum and Cymbopogon flexuosus.[2]

Experimental Protocols for Sensory Analysis

To empirically determine and compare the flavor profiles of this compound and 4-nonanone, a comprehensive sensory analysis protocol is required. The following outlines a standard methodology that can be adapted for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and 4-nonanone in a neutral solvent (e.g., deodorized ethanol (B145695) or water) at various concentrations.

  • Injection: Inject a small volume of the prepared sample into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The effluent from the GC column is split. One portion is directed to a chemical detector (e.g., a mass spectrometer for identification), and the other is sent to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist sniffs the effluent at the sniffing port and records the perceived aroma, its intensity, and the retention time.

  • Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific compounds responsible for the different aroma notes.

Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis of the flavor profiles.

Methodology:

  • Panelist Training: Train a panel of 8-12 individuals to recognize and scale the intensity of various aroma and taste attributes relevant to ketones and fruity/sweet compounds.

  • Sample Presentation: Present the panelists with coded, randomized samples of this compound and 4-nonanone at various concentrations in a neutral base.

  • Evaluation: Panelists will evaluate the samples for key flavor attributes (e.g., fruity, sweet, creamy, waxy, chemical, bitter) and rate their intensity on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The intensity ratings are statistically analyzed to generate a flavor profile for each compound and to identify significant differences between them.

Signaling Pathways and Experimental Workflows

The perception of flavor, particularly aroma, is initiated by the interaction of volatile compounds with olfactory receptors in the nasal cavity. The following diagrams illustrate the generalized olfactory signaling pathway and a typical experimental workflow for flavor profile comparison.

Olfactory_Signaling_Pathway Odorant Odorant (e.g., Ketone) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca2+/Na+ Influx Ion_Channel->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates Flavor_Profile_Workflow cluster_prep Sample Preparation cluster_analysis Sensory Analysis cluster_data Data Processing cluster_output Output Prep_6H4N Prepare this compound Solutions GCO Gas Chromatography- Olfactometry (GC-O) Prep_6H4N->GCO Sensory_Panel Trained Sensory Panel Evaluation Prep_6H4N->Sensory_Panel Prep_4N Prepare 4-nonanone Solutions Prep_4N->GCO Prep_4N->Sensory_Panel Aroma_ID Identify Aroma- Active Compounds GCO->Aroma_ID Flavor_Profile Generate Descriptive Flavor Profiles Sensory_Panel->Flavor_Profile Stats Statistical Analysis Aroma_ID->Stats Flavor_Profile->Stats Comparison Comparative Flavor Profile Guide Stats->Comparison

References

Comparative Analysis of 6-Hydroxy-4-nonanone Stereoisomers: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of the stereoisomers of 6-Hydroxy-4-nonanone is currently hampered by a lack of specific experimental data in publicly available scientific literature. While the principles of stereochemistry dictate that different stereoisomers of a chiral molecule can exhibit distinct biological effects, detailed studies on this compound are yet to be published. This guide will, therefore, provide a framework for such a comparative analysis, drawing on established methodologies and principles from the study of other chiral molecules. We will outline the necessary experimental protocols and data presentation formats that would be required to elucidate the differential activities of these stereoisomers.

The importance of stereochemistry in biological systems is well-established. The enzymes, receptors, and other macromolecules that mediate physiological responses are themselves chiral. This inherent chirality often leads to stereospecific interactions with small molecules, resulting in one stereoisomer of a compound being significantly more potent, having a different pharmacological effect, or exhibiting a different toxicity profile than its enantiomer or diastereomers.

While no direct studies on this compound stereoisomers are available, research on other chiral molecules provides a strong rationale for investigating their potentially different biological activities. For instance, studies on the stereoisomers of other compounds have demonstrated significant differences in their pharmacological profiles.

Hypothetical Data Presentation

To facilitate a clear comparison of the biological activities of this compound stereoisomers, quantitative data should be summarized in a structured tabular format. The following table illustrates how such data could be presented, were it available.

StereoisomerReceptor Binding Affinity (Kᵢ, nM)EC₅₀ in Functional Assay (µM)Metabolic Stability (t½, min)Cytotoxicity (IC₅₀, µM)
(R)-6-Hydroxy-4-nonanoneData Not AvailableData Not AvailableData Not AvailableData Not Available
(S)-6-Hydroxy-4-nonanoneData Not AvailableData Not AvailableData Not AvailableData Not Available
Racemic MixtureData Not AvailableData Not AvailableData Not AvailableData Not Available

Proposed Experimental Protocols

A systematic investigation into the biological activities of this compound stereoisomers would necessitate the following key experiments:

1. Chiral Separation and Purification: The first critical step is the separation of the racemic mixture of this compound into its individual stereoisomers.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for enantioseparation. A chiral stationary phase (CSP) column would be selected based on the physicochemical properties of this compound.

  • Protocol:

    • Dissolve the racemic mixture of this compound in a suitable mobile phase.

    • Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based CSP).

    • Elute the stereoisomers using an optimized mobile phase, monitoring the separation with a UV or mass spectrometric detector.

    • Collect the separated enantiomeric fractions.

    • Assess the enantiomeric purity of each fraction using analytical chiral HPLC.

2. In Vitro Biological Assays: A panel of in vitro assays would be required to screen for and compare the biological activities of the separated stereoisomers. The choice of assays would depend on the hypothesized or known targets of this compound.

  • Example: Receptor Binding Assay:

    • Prepare cell membranes or purified receptors that are potential targets.

    • Incubate the membranes/receptors with a radiolabeled ligand and varying concentrations of each stereoisomer.

    • After incubation, separate the bound and free ligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the inhibition constant (Kᵢ) for each stereoisomer to determine its binding affinity.

  • Example: Cell-Based Functional Assay (e.g., cAMP accumulation):

    • Culture cells expressing the target receptor.

    • Treat the cells with varying concentrations of each stereoisomer.

    • After a defined incubation period, lyse the cells and measure the intracellular concentration of a second messenger (e.g., cAMP) using an appropriate assay kit.

    • Generate dose-response curves and calculate the EC₅₀ value for each stereoisomer to determine its potency.

3. Signaling Pathway Analysis: To understand the mechanism of action, it is crucial to investigate the downstream signaling pathways affected by each stereoisomer.

  • Method: Western blotting is a common technique to assess changes in the phosphorylation state or expression level of key signaling proteins.

  • Protocol:

    • Treat cells with each stereoisomer for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific to the signaling proteins of interest (e.g., phosphorylated and total forms of kinases).

    • Detect the antibody binding using a chemiluminescent or fluorescent substrate.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.

Visualizing the Research Workflow

The logical flow of a research project aimed at comparing the biological activities of this compound stereoisomers can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Separation cluster_bioactivity Biological Activity Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis & Comparison racemic Racemic this compound chiral_sep Chiral HPLC Separation racemic->chiral_sep r_iso (R)-Isomer chiral_sep->r_iso s_iso (S)-Isomer chiral_sep->s_iso binding Receptor Binding Assays r_iso->binding functional Cell-Based Functional Assays r_iso->functional cytotoxicity Cytotoxicity Assays r_iso->cytotoxicity s_iso->binding s_iso->functional s_iso->cytotoxicity pathway Signaling Pathway Analysis (e.g., Western Blot) binding->pathway comparison Comparative Analysis of Potency, Efficacy, and Toxicity binding->comparison functional->pathway functional->comparison cytotoxicity->comparison gene_exp Gene Expression Profiling pathway->gene_exp pathway->comparison gene_exp->comparison

Caption: Proposed experimental workflow for comparing the biological activities of this compound stereoisomers.

Hypothetical Signaling Pathway

Should the stereoisomers of this compound be found to interact with a G-protein coupled receptor (GPCR), their differential effects on a downstream signaling cascade, such as the cyclic AMP (cAMP) pathway, could be depicted as follows:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm r_iso (R)-Isomer receptor GPCR r_iso->receptor High Affinity s_iso (S)-Isomer s_iso->receptor Low Affinity g_protein G-Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp ATP -> cAMP pka Protein Kinase A camp->pka response Cellular Response pka->response

Caption: Hypothetical differential activation of a GPCR-cAMP signaling pathway by this compound stereoisomers.

Validating 6-Hydroxy-4-nonanone: A Comparative Guide to Pheromone Identification and Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in chemical ecology and drug development, the validation of a candidate pheromone is a critical process that relies on a combination of analytical chemistry, electrophysiology, and behavioral science. While direct and extensive research validating 6-Hydroxy-4-nonanone as a pheromone is not widely published, this guide provides a comparative framework for its validation. This is achieved by examining the established methodologies and data for structurally similar long-chain hydroxy ketones that have been successfully identified and characterized as potent pheromones in other species.

By understanding the experimental pathways taken for compounds like Serricornin, Sitophilure, and various methyl-branched nonanones, researchers can effectively design and execute studies to elucidate the potential pheromonal role of this compound.

Comparative Analysis of Structurally Similar Pheromones

The validation of a pheromone typically involves a multi-step process, beginning with the identification of the candidate compound from the organism, followed by laboratory and field bioassays to confirm its biological activity. The table below summarizes the key characteristics and findings for several well-documented hydroxy-ketone pheromones, offering a comparative baseline for potential studies on this compound.

PheromoneChemical StructureSpeciesPheromone TypeKey Behavioral Response
Serricornin (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanoneLasioderma serricorne (Cigarette Beetle)Sex PheromoneMale attraction
Sitophilure (R,S)-5-hydroxy-4-methyl-3-heptanoneSitophilus oryzae (Rice Weevil), S. zeamais (Maize Weevil)Aggregation PheromoneAttraction of both sexes
(4S,5S)-5-hydroxy-4-methyl-3-heptanone (4S,5S)-5-hydroxy-4-methyl-3-heptanoneSitona discoideus (Lucerne Weevil)Male-produced aggregation pheromoneFemale attraction
3-hydroxy-4-methyl-5-nonanone 3-hydroxy-4-methyl-5-nonanoneMetamasius hemipterus (West Indian Sugarcane Borer)Aggregation PheromoneAttraction of both sexes
4-methyl-5-nonanone 4-methyl-5-nonanoneRhynchophorus ferrugineus (Red Palm Weevil)Aggregation PheromoneAttraction of both sexes

Experimental Protocols for Pheromone Validation

The following sections detail the standard experimental protocols used in the identification and validation of insect pheromones, which would be applicable to investigating this compound.

Pheromone Collection and Identification
  • Volatile Collection: Air entrainment is a common method for collecting airborne pheromones. Volatiles released by the target insects (separated by sex) are drawn through a chamber containing an adsorbent material (e.g., Porapak Q). The collected compounds are then eluted with a solvent (e.g., hexane) for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The eluted samples are analyzed by GC-MS to separate and identify the chemical constituents. The mass spectrum of a candidate compound like this compound would be compared to a synthetic standard for confirmation.

Electrophysiological Assays
  • Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to a chemical stimulus. An isolated antenna is placed between two electrodes, and a puff of air containing the test compound is delivered. A significant voltage deflection indicates that the antenna's olfactory receptor neurons are sensitive to the compound.

  • Single Sensillum Recording (SSR): SSR provides a more detailed analysis by measuring the firing rate of individual olfactory receptor neurons within a single sensillum on the antenna. This method can reveal the specificity of different neurons to the candidate pheromone and its stereoisomers.[1]

Behavioral Bioassays
  • Olfactometer Assays: A Y-tube or four-arm olfactometer is used to assess the behavioral response of insects to the candidate pheromone in a controlled laboratory setting. Insects are released into the central arm and can choose between arms carrying a stream of clean air (control) and air containing the test compound. A statistically significant preference for the test arm indicates attraction.

  • Field Trapping: To validate the pheromone's effectiveness in a natural environment, traps baited with the synthetic pheromone are deployed in the field. The number of target insects captured in baited traps is compared to unbaited control traps.

Pheromone Reception and Signaling Pathway

The binding of a pheromone to a receptor protein on the surface of an olfactory receptor neuron initiates a signal transduction cascade that leads to the generation of an action potential. While the specific pathway for this compound is unknown, a generalized pathway for insect olfaction is depicted below.

Pheromone_Signaling_Pathway cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space P Pheromone (e.g., this compound) OBP Odorant Binding Protein (OBP) P->OBP Binding OR Odorant Receptor (OR-Orco Complex) OBP->OR Transport & Release G_protein G-protein OR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx of Cations cAMP cAMP AC->cAMP Production cAMP->Ion_Channel Gating Action Potential Action Potential Depolarization->Action Potential

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Pheromone Validation

The logical flow of experiments to validate a candidate pheromone like this compound is crucial for a systematic investigation.

Experimental_Workflow cluster_identification Identification & Synthesis cluster_validation Biological Validation cluster_electro Electrophysiology cluster_behavior Behavioral Assays A Volatile Collection from Insect B GC-MS Analysis A->B C Structure Elucidation B->C D Chemical Synthesis of Candidate C->D E Electroantennography (EAG) D->E G Olfactometer Bioassay D->G F Single Sensillum Recording (SSR) E->F F->G H Field Trapping Experiments G->H I Pheromone Confirmation H->I Confirmation as Pheromone

Caption: Workflow for pheromone validation.

References

A Comparative Guide to the Spectroscopic Data of 6-Hydroxy-4-nonanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available spectroscopic data for 6-Hydroxy-4-nonanone and its structural analogs. Due to the limited availability of experimental spectra for this compound, this guide leverages computed data for the target molecule and experimental data from its close analog, 4-nonanone. A second analog, 4-hydroxynonan-2-one, is also included to provide a broader context for spectral interpretation. The information herein is intended to support researchers in the identification, characterization, and development of related compounds.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its analogs.

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₉H₁₈O₂158.24[1][2]
4-NonanoneC₉H₁₈O142.24[3][4][5]
4-Hydroxynonan-2-oneC₉H₁₈O₂158.24[6]

Table 2: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundProtonChemical Shift (ppm)
This compoundPredicted data unavailable-
4-Nonanone (90 MHz, CDCl₃)-Data available but not detailed in search results[4][7]
4-Hydroxynonan-2-oneData unavailable-

Table 3: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundCarbonChemical Shift (ppm)
This compoundPredicted data unavailable-
4-Nonanone (in CDCl₃)-Data available but not detailed in search results[4][8]
4-Hydroxynonan-2-one-Spectra available on SpectraBase[6]

Table 4: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compoundO-H (alcohol), C=O (ketone)Predicted: Broad O-H stretch (~3400-3200), C=O stretch (~1715)
4-NonanoneC=O (ketone)~1715[9]
4-Hydroxynonan-2-oneO-H (alcohol), C=O (ketone)Vapor phase IR spectra available on SpectraBase[6]

Table 5: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound158.13 (Monoisotopic Mass)[1][2]Predicted: Fragments from alpha-cleavage and dehydration
4-Nonanone14299, 86, 71, 58, 43[3]
4-Hydroxynonan-2-one158GC-MS data available on SpectraBase[6]

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and comparison. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

  • Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull.

  • Instrumentation : An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the clean salt plates (or KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for pure compounds or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixtures.

  • Ionization : Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An electron multiplier or other detector measures the abundance of each ion.

  • Data Interpretation : The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak provides the molecular weight, and the fragmentation pattern offers structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Confirmation Data_Analysis->Structure_Determination

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Lack of Evidence for 6-Hydroxy-4-nonanone as a Flavor Enhancer Precludes Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and commercial data reveals a significant absence of evidence to support the efficacy of 6-Hydroxy-4-nonanone as a flavor enhancer. While the chemical properties of this compound are documented, there is no research detailing its sensory attributes or its potential application in the food industry for flavor modification or enhancement. Consequently, a direct comparison with established commercial flavor enhancers cannot be conducted at this time.

Chemical Identity of this compound

This compound is a known chemical compound with the following identifiers:

  • CAS Number: 52762-53-5[1][2]

  • Molecular Formula: C9H18O2[1][2]

  • Synonyms: 6-hydroxy-nonan-4-one[2]

While some chemical supplier databases categorize it broadly under "Flavour & Fragrance," this classification is general and not substantiated by any specific application notes or research findings regarding its use as a flavor enhancer.

Overview of Established Commercial Flavor Enhancers

In contrast to the lack of data for this compound, a substantial body of research and industrial application data exists for numerous commercial flavor enhancers. These alternatives are well-characterized and widely used in the food industry. Key categories and examples include:

  • Glutamates: Monosodium glutamate (B1630785) (MSG) is a widely used flavor enhancer known for imparting an umami taste.[3][4]

  • Nucleotides: Disodium (B8443419) inosinate and disodium guanylate are often used synergistically with MSG to enhance and prolong the umami sensation.[5]

  • Yeast Extracts: These are a source of naturally occurring glutamates and other compounds that contribute to a savory or umami flavor profile.[5]

  • Acidulants: Citric acid, malic acid, and other organic acids can enhance and modify fruit and other flavors.[4]

  • Sweeteners: Various natural and artificial sweeteners, such as stevia and sucralose, are used to enhance sweetness.[4][6]

The global market for flavor enhancers is substantial, with monosodium glutamate holding a significant market share.[3] The market is driven by the demand for processed and convenience foods with appealing taste profiles.[3]

Inability to Generate Comparative Data and Protocols

Due to the absence of any studies on the sensory properties or flavor-enhancing effects of this compound, the following components of the requested comparison guide cannot be created:

  • Quantitative Data Summary: No experimental data exists to populate a comparative table.

  • Experimental Protocols: There are no published methodologies for evaluating the flavor-enhancing efficacy of this compound.

  • Signaling Pathways and Experimental Workflows: Without understanding its mechanism of action (if any) on taste receptors, it is impossible to create diagrams of signaling pathways or experimental workflows.

To assess the potential of this compound as a flavor enhancer, foundational research, including sensory panel evaluations and quantitative descriptive analysis, would be required. Such studies would need to establish its sensory profile, effective concentration levels, and potential synergies with other flavor compounds. Until such data becomes available, no meaningful comparison to existing commercial alternatives can be made.

References

A Comparative Guide to Investigating the Cross-Reactivity of 6-Hydroxy-4-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromones are crucial for intraspecific communication in many organisms, mediating behaviors such as mating, aggregation, and alarm signaling. The specificity of pheromone detection is vital for maintaining reproductive isolation and ensuring appropriate behavioral responses. Cross-reactivity, where olfactory receptors are activated by compounds other than their primary ligand, can have significant ecological and evolutionary implications. 6-Hydroxy-4-nonanone is a known semiochemical, and understanding its potential for cross-reactivity with other pheromones is essential for its potential application in pest management or for understanding the chemical ecology of the species that utilize it.

This guide details the key experimental approaches used to study pheromone perception and cross-reactivity: Electroantennography (EAG), Single-Sensillum Recording (SSR), and behavioral assays.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of the olfactory responses to this compound and other tested pheromones, quantitative data should be summarized in structured tables. Below are template tables for presenting data from electrophysiological and behavioral assays.

Table 1: Electroantennogram (EAG) Responses to this compound and Other Pheromones

Test CompoundConcentrationMean EAG Response (mV) ± SEMNormalized Response (%)
Control (Solvent) -0
This compound 1 µg100
10 µg
100 µg
Pheromone A 1 µg
10 µg
100 µg
Pheromone B 1 µg
10 µg
100 µg
... ...

SEM: Standard Error of the Mean. The response to this compound can be set as the reference (100%) for normalization.

Table 2: Single-Sensillum Recording (SSR) Responses of Olfactory Sensory Neurons (OSNs)

Sensillum TypeTest CompoundConcentrationSpike Frequency (spikes/s) ± SEM
Trichoid Sensillum A Control (Solvent)-
This compound10 µg
Pheromone A10 µg
Pheromone B10 µg
Basiconic Sensillum B Control (Solvent)-
This compound10 µg
Pheromone A10 µg
Pheromone B10 µg
... ......

Table 3: Behavioral Responses in a Wind Tunnel Assay

Odor SourceN% Taking Flight% Reaching Midpoint% Reaching SourceLatency to Take Flight (s) ± SEM
Control (Solvent) 30
This compound 30
Pheromone A 30
Pheromone B 30
6-H-4-N + Pheromone A 30

N: Number of insects tested.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cross-reactivity studies. The following are established protocols that can be adapted for investigating this compound.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to a volatile compound. This technique is useful for screening compounds that elicit an olfactory response.

Methodology:

  • Antenna Preparation: An antenna is excised from the head of the insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution with polyvinylpyrrolidone (B124986) to prevent drying)[1].

  • Electrode Placement: The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

  • Odor Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the continuous airstream to deliver the odor stimulus to the antenna.

  • Recording: The change in the electrical potential between the two electrodes upon odor stimulation is amplified and recorded. The amplitude of the depolarization is measured as the EAG response[1].

  • Data Analysis: The responses to different compounds and concentrations are compared. Responses are typically normalized to the response elicited by a standard compound (in this case, this compound) or the solvent control.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This method provides high-resolution data on the specificity of individual neurons.[2]

Methodology:

  • Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or tape, leaving the antennae exposed and accessible[2].

  • Electrode Insertion: A sharp recording electrode (tungsten or glass) is carefully inserted into the base of a single sensillum. A reference electrode is inserted into a less sensitive part of the body, such as the eye[2][3].

  • Odor Stimulation: Odor delivery is similar to the EAG protocol, with a continuous airstream and pulsed delivery of the test compounds directed at the sensillum being recorded from.

  • Recording and Analysis: The action potentials (spikes) from the OSNs within the sensillum are recorded. The spike frequency in response to each odorant is calculated and compared to the spontaneous activity and the response to the solvent control[4].

Behavioral Assays

Behavioral assays are essential to determine if the electrophysiological responses translate into a behavioral output. Wind tunnel assays are commonly used to study the orientation behavior of flying insects in response to pheromones.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow. The test odor is released from a point source at the upwind end of the tunnel.

  • Insect Acclimation: Insects are placed in the tunnel and allowed to acclimate to the airflow and light conditions.

  • Odor Release and Observation: The test compound (e.g., this compound, another pheromone, or a blend) is released into the airstream. The behavior of the insect, including taking flight, upwind flight, casting, and landing at the source, is recorded and quantified[5][6].

  • Data Analysis: The percentage of insects exhibiting each behavior in response to different odor stimuli is calculated and compared.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a cross-reactivity study, from initial screening with EAG to detailed analysis with SSR and behavioral validation.

experimental_workflow cluster_eag EAG Screening cluster_ssr SSR Analysis cluster_behavior Behavioral Validation eag Electroantennography eag_data EAG Response Data eag->eag_data ssr Single-Sensillum Recording eag_data->ssr Select Active Compounds ssr_data Spike Frequency Data ssr->ssr_data behavior Wind Tunnel Assay ssr_data->behavior Confirm Behavioral Relevance behavior_data Behavioral Observations behavior->behavior_data

Workflow for Pheromone Cross-Reactivity Study.
Pheromone Signaling Pathway

This diagram illustrates a generalized signaling pathway for insect olfactory sensory neurons. Upon binding of a pheromone to its receptor, a cascade of events leads to the generation of an action potential.

Generalized Pheromone Signaling Pathway.

References

Navigating the Synthesis of 6-Hydroxy-4-nonanone: A Comparative Analysis of Potential Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 6-Hydroxy-4-nonanone, a versatile β-hydroxy ketone, presents a synthetic challenge with multiple potential pathways to its formation. This guide provides a comparative analysis of the most probable synthetic routes—the Aldol (B89426) Condensation, Grignard Reaction, and Reformatsky Reaction—offering insights into their methodologies, potential advantages, and drawbacks.

While specific experimental data for the synthesis of this compound is not extensively reported in peer-reviewed literature, this analysis is built upon established chemical principles and representative experimental protocols for similar transformations.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteKey ReactantsTypical Catalyst/ReagentTypical SolventTemperature Range (°C)Plausible Yield RangeKey AdvantagesKey Disadvantages
Aldol Condensation 2-Pentanone, Butyraldehyde (B50154)NaOH, KOH, or LDAEthanol (B145695), THF0 - 2540-70%Atom economical, readily available starting materials.Potential for self-condensation byproducts, requires careful control of reaction conditions.
Grignard Reaction Propylmagnesium bromide, 4-hydroxy-2-butanone (B42824) (or protected equivalent)-Diethyl ether, THF0 - 3560-85%High yields, forms a robust C-C bond.Grignard reagents are highly sensitive to moisture and protic solvents, may require protection of the hydroxyl group.
Reformatsky Reaction Ethyl bromoacetate, Butyraldehyde, ZincZinc dustBenzene, THF40 - 8050-80%Tolerates a wider range of functional groups than Grignard reagents.Use of zinc dust can be cumbersome, may require activation of the zinc.

In-Depth Analysis of Synthesis Pathways

Aldol Condensation: The Direct Approach

The most direct and atom-economical route to this compound is the crossed aldol condensation between 2-pentanone and butyraldehyde. In this reaction, an enolate is formed from 2-pentanone, which then acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde.

Plausible Experimental Protocol:

A solution of sodium hydroxide (B78521) (1.0 eq) in ethanol is cooled to 0°C. 2-Pentanone (1.2 eq) is added dropwise to the stirred solution. Subsequently, butyraldehyde (1.0 eq) is added slowly, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2-4 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Aldol_Condensation 2-Pentanone 2-Pentanone Enolate Enolate 2-Pentanone->Enolate NaOH, Ethanol Butyraldehyde Butyraldehyde Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + Butyraldehyde This compound This compound Alkoxide Intermediate->this compound Protonation (H2O)

Fig. 1: Aldol Condensation Pathway
Grignard Reaction: A High-Yield Alternative

A Grignard reaction offers a potentially higher-yielding, albeit more technically demanding, route. This would involve the reaction of a propyl Grignard reagent with a suitable 4-carbon keto-alcohol or a protected derivative. For instance, the reaction of propylmagnesium bromide with 4-hydroxy-2-butanone would yield the target molecule after an acidic workup. A significant challenge is the acidic proton of the hydroxyl group, which would react with the Grignard reagent. Therefore, a protection-deprotection strategy for the hydroxyl group would likely be necessary.

Plausible Experimental Protocol (with protecting group):

  • Protection: 4-Hydroxy-2-butanone is reacted with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in DMF to yield TBDMS-protected 4-oxo-2-butanol.

  • Grignard Reaction: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with propyl bromide in anhydrous diethyl ether to form propylmagnesium bromide. The protected ketone, dissolved in anhydrous diethyl ether, is then added dropwise to the Grignard reagent at 0°C. The reaction is stirred for 2-3 hours at room temperature.

  • Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The silyl (B83357) ether is then deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in THF to yield this compound. The product is then extracted and purified as described previously.

Grignard_Reaction Propyl Bromide Propyl Bromide Propylmagnesium Bromide Propylmagnesium Bromide Propyl Bromide->Propylmagnesium Bromide Mg, Et2O Mg Mg Magnesium Alkoxide Magnesium Alkoxide Propylmagnesium Bromide->Magnesium Alkoxide + Protected Ketone Protected 4-hydroxy-2-butanone Protected 4-hydroxy-2-butanone Protected Product Protected Product Magnesium Alkoxide->Protected Product H3O+ workup This compound This compound Protected Product->this compound Deprotection Reformatsky_Reaction Ethyl Bromoacetate Ethyl Bromoacetate Organozinc Reagent Organozinc Reagent Ethyl Bromoacetate->Organozinc Reagent Zn, Benzene Zn Zn Zinc Alkoxide Zinc Alkoxide Organozinc Reagent->Zinc Alkoxide + Butyraldehyde Butyraldehyde Butyraldehyde beta-Hydroxy Ester beta-Hydroxy Ester Zinc Alkoxide->beta-Hydroxy Ester H3O+ workup This compound This compound beta-Hydroxy Ester->this compound Hydrolysis & Decarboxylation Comparative_Workflow start Define Synthesis Goals (Yield, Purity, Scale) route1 Aldol Condensation start->route1 route2 Grignard Reaction start->route2 route3 Reformatsky Reaction start->route3 eval1 Evaluate Pros & Cons: - Atom Economy - Cost - Byproducts route1->eval1 eval2 Evaluate Pros & Cons: - High Yield - Reagent Sensitivity - Protection Steps route2->eval2 eval3 Evaluate Pros & Cons: - Functional Group Tolerance - Reagent Handling route3->eval3 decision Select Optimal Route eval1->decision eval2->decision eval3->decision

Quantifying the Sensory Impact of 6-Hydroxy-4-nonanone in Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for quantifying the sensory impact of 6-Hydroxy-4-nonanone, a hydroxy ketone that may be present in various food matrices. Due to the limited publicly available data on the specific sensory properties of this compound, this document offers a comparative analysis based on the known sensory characteristics of similar aliphatic ketones and details the established experimental protocols for their quantification and sensory evaluation.

Introduction to this compound

This compound is an organic compound with the molecular formula C₉H₁₈O₂. While specific sensory data is scarce, its structure suggests it may arise from lipid oxidation pathways in food.[1][2] The presence of both a hydroxyl and a ketone functional group indicates that it is likely to be less volatile than its non-hydroxylated counterpart, 4-nonanone, and may contribute to both aroma and taste.

Sensory Impact of Aliphatic Ketones: A Comparative Overview

The sensory perception of aliphatic ketones is largely influenced by their molecular structure, including carbon chain length and the position of the carbonyl group. Generally, ketones are known to contribute a range of aroma profiles to food, from fruity and floral to cheesy and fatty.

Table 1: Comparative Sensory Attributes of Aliphatic Ketones

CompoundMolecular FormulaMolecular Weight ( g/mol )Common Sensory DescriptorsTypical Food MatrixOdor Threshold (in water)
This compound C₉H₁₈O₂ 158.24 Data not available Presumed in lipid-containing foods Data not available
2-HeptanoneC₇H₁₄O114.19Fruity, cheesy, blue cheese[3]Dairy products, fruits~ 20 ppb
2-NonanoneC₉H₁₈O142.24Fatty, citrus, herbaceous[4][5]Dairy products, roasted peanuts0.26 - 33 ppb[4]
3-Hydroxy-2-butanone (Acetoin)C₄H₈O₂88.11Buttery, creamyFermented dairy products800 ppb[6]
β-IononeC₁₃H₂₀O192.30Floral, violet, woodyFruits, vegetables~ 0.007 ppb

Note: Odor thresholds are highly dependent on the matrix and the methodology used for determination.

Experimental Protocols

To quantify the sensory impact of this compound, a combination of analytical chemistry and sensory analysis techniques is required.

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and quantification of ketones from a food matrix.

1. Sample Preparation and Extraction:

  • Solid Phase Microextraction (SPME): A simple and solvent-free method suitable for volatile and semi-volatile compounds.
  • Homogenize 1-5 g of the food sample with a saturated NaCl solution in a 20 mL headspace vial.
  • Add an internal standard (e.g., an isotopically labeled version of the analyte or a compound with similar chemical properties).
  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
  • Solvent Extraction: For less volatile compounds or complex matrices.
  • Homogenize the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
  • Dry the extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Injector: Splitless mode at 250°C.
  • Column: A polar capillary column (e.g., DB-WAX or FFAP) is recommended for separating polar compounds like hydroxy ketones.
  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.
  • Identification: Compare the mass spectrum and retention time of the unknown peak with that of an authentic standard of this compound.
  • Quantification: Use a calibration curve prepared with the authentic standard and the internal standard.

Protocol 2: Sensory Analysis - Descriptive Analysis

This method provides a detailed description of the sensory attributes of a food product.

1. Panelist Selection and Training:

  • Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.
  • Train the panel to identify and scale the intensity of relevant aroma, flavor, and taste attributes using reference standards.

2. Sample Evaluation:

  • Present samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature).
  • Samples should be coded with random three-digit numbers and presented in a balanced and randomized order.
  • Panelists evaluate the samples and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").

3. Data Analysis:

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between samples and to visualize the sensory space.

Visualizations

Lipid_Oxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Hydroperoxide Lipid Hydroperoxide PUFA->Hydroperoxide Lipoxygenase / Autoxidation Alkoxy_Radical Alkoxy Radical Hydroperoxide->Alkoxy_Radical Decomposition Scission β-Scission Alkoxy_Radical->Scission Aldehyde Aldehydes Scission->Aldehyde Ketone Ketones (e.g., 4-Nonanone) Scission->Ketone Hydroxylation Hydroxylation / Further Oxidation Ketone->Hydroxylation Hydroxy_Ketone Hydroxy Ketones (e.g., this compound) Hydroxylation->Hydroxy_Ketone Experimental_Workflow cluster_chemical Chemical Analysis cluster_sensory Sensory Analysis Sample_Prep Sample Preparation (SPME/Solvent Extraction) GCMS GC-MS Analysis Sample_Prep->GCMS Quantification Quantification of this compound GCMS->Quantification Correlation Correlation Analysis Quantification->Correlation Panel_Training Panelist Training Descriptive_Analysis Descriptive Analysis Panel_Training->Descriptive_Analysis Data_Analysis Statistical Analysis (ANOVA, PCA) Descriptive_Analysis->Data_Analysis Data_Analysis->Correlation Food_Matrix Food Matrix containing This compound Food_Matrix->Sample_Prep Food_Matrix->Descriptive_Analysis Impact Sensory Impact Assessment Correlation->Impact

References

Safety Operating Guide

Navigating the Disposal of 6-Hydroxy-4-nonanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-Hydroxy-4-nonanone (CAS No. 52762-53-5), emphasizing safety, and environmental responsibility.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Work in a well-ventilated area. If there is a risk of generating aerosols or dust, a respirator may be necessary.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved waste disposal service. Adherence to local, state, and federal regulations is mandatory.

  • Segregation of Waste:

    • Isolate waste containing this compound from other chemical waste streams to prevent inadvertent reactions.

    • This includes the pure compound, solutions, and any contaminated materials.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled container for the waste.

    • The container must be in good condition and compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (52762-53-5) and any known hazard information.

  • Disposal of Contaminated Materials:

    • Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should be treated as hazardous waste.

    • These materials should be placed in the same dedicated waste container.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal. In the absence of specific hazard data, incineration by a licensed facility is a common and effective method for the destruction of organic chemical waste.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Control the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Clean-up: Carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Chemical and Physical Properties

Below is a summary of the available data for this compound.

PropertyValue
CAS Number 52762-53-5
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol

Note: Detailed physical properties such as boiling point, melting point, and density are not consistently reported in available literature.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate containerize Place in a Labeled, Sealed Container segregate->containerize label Label as 'Hazardous Waste: This compound' containerize->label spill Spill Occurs label->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes contact_ehs Contact EHS for Disposal spill->contact_ehs No spill_procedure->containerize end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.